Pomalidomide 4'-alkylC4-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6/c22-13-8-7-12(16(25)20-13)21-17(26)10-4-3-5-11(15(10)18(21)27)19-9-2-1-6-14(23)24/h3-5,12,19H,1-2,6-9H2,(H,23,24)(H,20,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPYDAIBDNUUIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pomalidomide 4'-alkylC4-acid: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide (B1683931) and its functionalized derivatives, such as Pomalidomide 4'-alkylC4-acid, represent a cornerstone in the treatment of multiple myeloma and are pivotal tools in the development of novel therapeutics like proteolysis-targeting chimeras (PROTACs). This technical guide delineates the core mechanism of action of pomalidomide, which is central to the function of its derivatives. Pomalidomide operates as a molecular glue, binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). This binding event re-directs the ubiquitin ligase complex to selectively target and induce the proteasomal degradation of neo-substrate proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these key cellular regulators unleashes a dual-pronged therapeutic effect: potent immunomodulation and direct anti-proliferative and pro-apoptotic activity against malignant cells. This document provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols relevant to understanding this mechanism.
Introduction
Pomalidomide is a third-generation immunomodulatory drug (IMiD) with significantly enhanced anti-myeloma and immunomodulatory properties compared to its predecessors, thalidomide (B1683933) and lenalidomide (B1683929).[1] Its clinical efficacy, particularly in relapsed and refractory multiple myeloma, has been a significant advancement in cancer therapy.[2][3] The discovery of Cereblon (CRBN) as the direct molecular target of IMiDs was a watershed moment, elucidating the mechanism behind their therapeutic effects.[1][4]
This compound is a specialized derivative of pomalidomide. It incorporates the core pomalidomide structure, which serves as the CRBN-binding ligand, and attaches it to an alkylC4 linker with a terminal carboxylic acid.[5] This functionalization makes it a key building block for the synthesis of PROTACs, bifunctional molecules that recruit an E3 ligase to a specific protein of interest to induce its degradation.[5][6] The fundamental mechanism of action of this compound in its role as a CRBN ligand is identical to that of pomalidomide.
Core Mechanism of Action: Molecular Glue-Mediated Protein Degradation
The central mechanism of pomalidomide is its function as a "molecular glue" that modulates the substrate specificity of the Cullin-4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[1][7]
Binding to the CRL4^CRBN^ E3 Ligase Complex
Pomalidomide binds directly to Cereblon (CRBN), the substrate receptor component of the CRL4^CRBN^ E3 ubiquitin ligase complex.[1][4] This binding event induces a conformational change in the substrate-binding pocket of CRBN.
Neosubstrate Recruitment and Ubiquitination
The pomalidomide-CRBN interaction creates a novel binding surface that selectively recruits proteins not normally targeted by CRBN, referred to as "neosubstrates."[1][7] The most critical of these neosubstrates in the context of pomalidomide's anti-myeloma and immunomodulatory effects are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8][9] Once recruited, the CRL4^CRBN^ complex polyubiquitinates Ikaros and Aiolos, marking them for degradation by the 26S proteasome.[8][10]
Downstream Anti-Tumor and Immunomodulatory Effects
The degradation of Ikaros and Aiolos initiates a cascade of downstream events that constitute the therapeutic effects of pomalidomide.[11][]
-
Direct Anti-Myeloma Effects : Ikaros and Aiolos are crucial for the survival and proliferation of multiple myeloma cells. Their degradation leads to the downregulation of key oncogenic transcription factors, including Interferon Regulatory Factor 4 (IRF4) and c-Myc, which in turn induces cell cycle arrest and apoptosis.[7][11][]
-
Immunomodulatory Effects : In T cells, Ikaros and Aiolos act as transcriptional repressors of Interleukin-2 (IL-2).[8][13] Their degradation leads to increased IL-2 production, resulting in T cell co-stimulation and proliferation.[8][14] Pomalidomide also enhances the cytotoxic activity of Natural Killer (NK) cells and inhibits the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) from monocytes.[1][15]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the effects of pomalidomide.
Caption: Pomalidomide-induced degradation of Ikaros and Aiolos via the CRL4-CRBN E3 ligase complex.
Caption: A typical experimental workflow for investigating the mechanism of action of pomalidomide.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of pomalidomide.
Table 1: Comparative Potency of Immunomodulatory Drugs
| Compound | Relative Potency in TNF-α Inhibition | Notes |
| Thalidomide | Baseline | Parental compound. |
| Lenalidomide | ~10x > Thalidomide | More potent in T-cell co-stimulation and cytokine production.[14] |
| Pomalidomide | ~10x > Lenalidomide | Most potent of the three in inhibiting TNF-α production.[16][17] |
Table 2: Pomalidomide Activity in Multiple Myeloma (MM) Cells
| Parameter | Value/Effect | Cell Lines |
| Ikaros/Aiolos Degradation | Time-dependent, observed as early as 1 hour.[10] | Primary human T cells |
| c-Myc Downregulation | Follows Ikaros/Aiolos degradation.[11] | MM cell lines |
| IRF4 Downregulation | Occurs subsequent to c-Myc downregulation.[11][] | MM cell lines |
| Apoptosis Induction | Yes | Various tumor cells[17] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of pomalidomide.
Western Blot for Neosubstrate Degradation
-
Objective : To quantify the degradation of Ikaros and Aiolos in response to pomalidomide treatment.
-
Cell Lines : Multiple myeloma cell lines (e.g., MM.1S, H929) or primary T cells.
-
Protocol :
-
Seed cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.
-
Treat cells with varying concentrations of pomalidomide (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for specified time points (e.g., 1, 3, 6, 24 hours).[10]
-
Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Ikaros, Aiolos, CRBN, and a loading control (e.g., Actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.
-
Co-Immunoprecipitation (Co-IP) for CRBN-Neosubstrate Interaction
-
Objective : To demonstrate the pomalidomide-dependent interaction between CRBN and its neosubstrates.
-
Cell Lines : HEK293T cells transiently transfected with tagged proteins or MM cell lines.
-
Protocol :
-
Treat cells with pomalidomide (e.g., 10 µM) or DMSO for 4-6 hours. To prevent degradation of the neosubstrate, pre-treat cells with a proteasome inhibitor like MG-132 (10 µM) for 30 minutes.[10]
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer).
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against CRBN (or the tagged protein) overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against Ikaros and Aiolos.
-
T-Cell Proliferation and Activation Assay (Flow Cytometry)
-
Objective : To measure the immunomodulatory effect of pomalidomide on T-cell proliferation and activation.
-
Cells : Human peripheral blood mononuclear cells (PBMCs).
-
Protocol :
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label PBMCs with Carboxyfluorescein succinimidyl ester (CFSE).
-
Culture the cells in the presence of T-cell receptor stimulation (e.g., anti-CD3 antibody) with or without pomalidomide at various concentrations.[14]
-
After 3-5 days, harvest the cells and stain with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD4, CD8, CD25, CD69).
-
Analyze the cells using a flow cytometer. T-cell proliferation is measured by the dilution of the CFSE signal. Activation is measured by the upregulation of markers like CD25 and CD69.
-
Conclusion
This compound functions through the well-established mechanism of its parent compound, pomalidomide. It acts as a molecular glue, binding to CRBN and inducing the ubiquitination and subsequent proteasomal degradation of the neosubstrates Ikaros and Aiolos. This targeted protein degradation results in potent anti-myeloma and immunomodulatory effects. The functionalization with an alkylC4-acid linker enables its use as a critical building block in the rapidly advancing field of targeted protein degradation, allowing for the development of novel PROTACs that can leverage this powerful mechanism to degrade other high-value therapeutic targets. A thorough understanding of this core mechanism is essential for researchers and scientists working to harness and expand upon the therapeutic potential of CRBN-modulating agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Pomalidomide: new immunomodulatory agent with potent antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pomalidomide for Multiple Myeloma - NCI [cancer.gov]
- 4. rcsb.org [rcsb.org]
- 5. This compound | CAS 2225940-48-5 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 8. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 16. PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
The Role of Pomalidomide 4'-AlkylC4-Acid in PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of pomalidomide (B1683931) and its functionalized derivative, pomalidomide 4'-alkylC4-acid, in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. Pomalidomide, a potent E3 ubiquitin ligase ligand, is a cornerstone of this technology. This guide provides a comprehensive overview of its mechanism of action, quantitative data on its performance in PROTACs, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows.
Introduction to Pomalidomide-Based PROTACs
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Pomalidomide serves as a highly effective E3 ligase ligand, specifically engaging Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. By inducing proximity between the POI and CRBN, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2] This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple POI molecules, leading to a profound and sustained therapeutic effect.[3]
This compound is a functionalized derivative of pomalidomide designed for streamlined PROTAC synthesis. It incorporates the pomalidomide core, which binds to CRBN, and a four-carbon alkyl linker terminating in a carboxylic acid. This terminal acid group provides a convenient handle for conjugation to a POI ligand via standard amide coupling chemistries, facilitating the rapid assembly of PROTAC libraries for screening and optimization.[4]
Mechanism of Action
The mechanism of a pomalidomide-based PROTAC can be summarized in a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase, forming a key ternary complex (POI-PROTAC-CRBN). The stability and conformation of this complex are critical for degradation efficacy.
-
Ubiquitination: The induced proximity allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and degrades the POI into small peptides.
-
PROTAC Recycling: After the POI is degraded, the PROTAC molecule is released and can bind to another POI and E3 ligase, initiating another round of degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 4. This compound | CAS 2225940-48-5 | Degrader Building Block | Tocris Bioscience [tocris.com]
Pomalidomide 4'-alkylC4-acid for E3 Ligase Recruitment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pomalidomide (B1683931) 4'-alkylC4-acid, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). We delve into its core function as a recruiter of the Cereblon (CRBN) E3 ubiquitin ligase, present key quantitative data for its parent compound pomalidomide, and provide detailed experimental protocols for the characterization of PROTACs synthesized using this functionalized ligand.
Introduction to Pomalidomide and E3 Ligase Recruitment
Pomalidomide is a third-generation immunomodulatory imide drug (IMiD) that exerts its therapeutic effects by acting as a "molecular glue."[1] It binds to the substrate receptor Cereblon (CRBN) of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2] This binding event allosterically modulates the substrate specificity of CRBN, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] The degradation of these factors is central to the anti-myeloma and immunomodulatory activities of pomalidomide.[1]
The ability of pomalidomide to recruit CRBN has been harnessed in the field of targeted protein degradation through the development of PROTACs. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ligase (like pomalidomide), and a chemical linker that connects the two moieties.[3][4] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and degradation of the POI.[3]
Pomalidomide 4'-alkylC4-acid: A Functionalized Ligand for PROTAC Synthesis
This compound is a derivative of pomalidomide that has been functionalized with a four-carbon alkyl linker terminating in a carboxylic acid group.[5] This modification provides a convenient attachment point for conjugating a POI ligand via standard amide bond formation, making it a valuable building block for PROTAC synthesis.[6] The 4'-position on the phthalimide (B116566) ring is a common site for linker attachment in pomalidomide-based PROTACs.[7][8]
Quantitative Data for Pomalidomide-CRBN Interaction
While specific quantitative binding and degradation data for PROTACs utilizing the this compound linker are proprietary to the specific PROTAC being developed, the following tables summarize the key quantitative parameters for the parent compound, pomalidomide. This data serves as a crucial benchmark for evaluating the performance of newly synthesized PROTACs.
Table 1: Binding Affinity of Pomalidomide to CRBN
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM | ~1.2 - 3 µM | Competitive Titration, Competitive Binding Assay |
Data sourced from multiple studies.[9][10][11]
Table 2: Degradation Efficiency Mediated by Pomalidomide
| Neosubstrate | Cell Line | DC50 | Dmax |
| Ikaros (IKZF1) | MM.1S | 8.7 nM | >95% |
| Aiolos (IKZF3) | MM.1S | 8.7 nM | >95% |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data is illustrative and sourced from literature on pomalidomide's intrinsic activity.[12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of pomalidomide-mediated degradation and a typical experimental workflow for characterizing a PROTAC synthesized using this compound.
Caption: Pomalidomide-mediated degradation of neosubstrates.
Caption: Experimental workflow for PROTAC development.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to characterize a PROTAC synthesized using this compound.
Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay measures the proximity of the target POI and CRBN induced by the PROTAC.
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged CRBN/DDB1 complex (e.g., GST-tagged)
-
Lanthanide-labeled anti-tag antibody (e.g., Tb-anti-His)
-
Fluorescently labeled anti-tag antibody (e.g., FITC-anti-GST)
-
PROTAC synthesized with this compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% BSA)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a 384-well plate, add the POI, CRBN/DDB1 complex, and the PROTAC dilutions.
-
Incubate at room temperature for 1 hour to allow for complex formation.
-
Add the lanthanide-labeled and fluorescently labeled antibodies.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot against the PROTAC concentration to determine the EC50 for ternary complex formation.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the POI by the CRL4^CRBN^ complex.[13][14]
Materials:
-
Recombinant human E1 activating enzyme (UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human CRL4^CRBN^ complex
-
Recombinant human ubiquitin
-
Recombinant POI
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
PROTAC synthesized with this compound
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody against the POI
-
HRP-conjugated secondary antibody
Procedure:
-
Set up ubiquitination reactions in microcentrifuge tubes containing E1, E2, CRL4^CRBN^, ubiquitin, POI, and ATP in reaction buffer.
-
Add the PROTAC at various concentrations (include a DMSO vehicle control).
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using the anti-POI primary antibody.
-
A high molecular weight smear or ladder of bands above the unmodified POI indicates polyubiquitination.
Cellular Protein Degradation Assay (Western Blot)
This assay determines the ability of the PROTAC to induce the degradation of the endogenous POI in a cellular context.[3]
Materials:
-
Cell line endogenously expressing the POI and CRBN
-
PROTAC synthesized with this compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting as described previously, probing for both the POI and the loading control.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Plot the percentage of remaining POI against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
This compound is a key enabling tool for the development of potent and selective PROTACs that hijack the CRBN E3 ligase for targeted protein degradation. While quantitative data for PROTACs incorporating this linker is context-dependent, the established high-affinity interaction of the parent pomalidomide with CRBN provides a strong foundation for its use. The experimental protocols outlined in this guide provide a robust framework for the synthesis and comprehensive characterization of novel PROTACs, paving the way for the development of new therapeutics for a wide range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulatory role of E3 ubiquitin ligases in multiple myeloma: from molecular mechanisms to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | CAS 2225940-48-5 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]
- 11. rcsb.org [rcsb.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Pomalidomide 4'-Alkyl-C4-Acid: A Technical Guide to Structure-Activity Relationship Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) considerations for pomalidomide (B1683931) analogs functionalized at the 4'-position with an alkyl-C4-acid linker. While a systematic quantitative SAR dataset for this specific modification on the pomalidomide core is not extensively available in the public domain, this document serves as a foundational resource for researchers engaged in the design and evaluation of such molecules, particularly in the context of Proteolysis Targeting Chimeras (PROTACs). We detail the established mechanism of action of pomalidomide as a molecular glue for the E3 ubiquitin ligase Cereblon (CRBN), and provide in-depth experimental protocols for key biological assays essential for characterizing these analogs. This guide is intended to equip researchers with the necessary knowledge and methodologies to perform their own SAR studies and advance the development of novel protein degraders.
Introduction: The Pomalidomide Core and the Significance of the 4'-Position
Pomalidomide, a third-generation immunomodulatory imide drug (IMiD), is a derivative of thalidomide (B1683933) with potent anti-neoplastic and immunomodulatory activities. Its core structure consists of a glutarimide (B196013) ring linked to a phthalimide (B116566) moiety. The therapeutic effects of pomalidomide are primarily mediated through its binding to the E3 ubiquitin ligase Cereblon (CRBN).[1] This interaction does not inhibit CRBN but rather modulates its substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2]
The 4'-amino group on the phthalimide ring of pomalidomide is a critical site for chemical modification.[3] It serves as a versatile attachment point for linkers, enabling the development of heterobifunctional molecules like PROTACs. By conjugating a pomalidomide-based CRBN ligand to a ligand for a specific protein of interest via a chemical linker, the resulting PROTAC can hijack the cellular ubiquitin-proteasome system to induce the degradation of the target protein.[4]
The "Pomalidomide 4'-alkylC4-acid" represents a class of pomalidomide derivatives where the 4'-amino group is connected to a four-carbon alkyl chain terminating in a carboxylic acid. This functional handle is particularly useful for further conjugation to other molecules, typically through amide bond formation. The length and chemical nature of this linker are crucial determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and CRBN.[1] While a detailed SAR for the 4'-alkylC4-acid modification itself is not publicly available, this guide provides the framework to generate such data.
Mechanism of Action: Pomalidomide as a Molecular Glue
Pomalidomide functions as a "molecular glue," facilitating the interaction between CRBN and its neosubstrates. The binding of pomalidomide to CRBN creates a novel interface that is recognized by a degron motif present in proteins like IKZF1 and IKZF3. This leads to the formation of a ternary complex (CRBN-pomalidomide-neosubstrate), which triggers the E3 ligase machinery to polyubiquitinate the neosubstrate. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome. The degradation of IKZF1 and IKZF3 in multiple myeloma cells leads to downstream effects including the downregulation of c-Myc and IRF4, resulting in anti-proliferative and apoptotic effects.[5] Concurrently, the degradation of these transcription factors in T cells leads to increased production of interleukin-2 (B1167480) (IL-2), contributing to the immunomodulatory effects.[2]
Pomalidomide-induced degradation of neosubstrates via CRBN.
Data Presentation: Commercially Available Pomalidomide-Linker Conjugates
While a direct SAR for 4'-alkylC4-acid pomalidomide is not available, a variety of pomalidomide derivatives with different linkers at the 4'-position are commercially available as building blocks for PROTAC synthesis. These serve as a starting point for understanding the chemical space and for initiating SAR studies.
| Compound Name | Linker Type | Linker Length (Atoms) | Terminal Functional Group |
| Pomalidomide 4'-alkylC2-amine | Alkyl | 4 | Amine |
| Pomalidomide 4'-alkylC3-acid | Alkyl | 5 | Carboxylic Acid |
| This compound | Alkyl | 6 | Carboxylic Acid |
| Pomalidomide 4'-alkylC5-acid | Alkyl | 7 | Carboxylic Acid |
| Pomalidomide 4'-alkylC6-acid | Alkyl | 8 | Carboxylic Acid |
| Pomalidomide 4'-PEG3-acid | PEG | 11 | Carboxylic Acid |
| Pomalidomide 4'-PEG5-acid | PEG | 17 | Carboxylic Acid |
Note: The linker length is an approximation of the number of atoms in the linker chain.
Experimental Protocols
A thorough evaluation of the SAR of this compound and its analogs requires a panel of robust biochemical and cellular assays. The following sections provide detailed methodologies for these key experiments.
Workflow for evaluating pomalidomide analogs.
Cereblon (CRBN) Binding Assay
Determining the binding affinity of pomalidomide analogs to CRBN is the first step in characterizing their activity. A competitive binding assay using fluorescence polarization (FP) is a common method.
Principle: This assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled CRBN ligand (tracer). In solution, the small tracer tumbles rapidly, resulting in low polarization. When bound to the larger CRBN protein, its tumbling is slower, leading to higher polarization. An unlabeled pomalidomide analog will compete with the tracer for binding to CRBN, causing a decrease in polarization that is proportional to its binding affinity.
Materials:
-
Recombinant human CRBN/DDB1 protein complex
-
Fluorescently labeled thalidomide or pomalidomide tracer
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)
-
Test compounds (this compound analogs)
-
Pomalidomide (as a positive control)
-
384-well, low-volume, black microplates
-
Microplate reader with FP capabilities
Procedure:
-
Prepare a serial dilution of the test compounds and pomalidomide control in assay buffer.
-
In the microplate, add the assay buffer, fluorescent tracer (at a final concentration typically near its Kd), and the CRBN/DDB1 complex.
-
Add the serially diluted test compounds or control to the wells. Include wells with no compound (high polarization control) and wells with no CRBN (low polarization control).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a microplate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic curve.
Neosubstrate Degradation Assay (Western Blot)
This assay determines the ability of the pomalidomide analogs to induce the degradation of CRBN neosubstrates, IKZF1 and IKZF3, in a cellular context.
Principle: Cells are treated with the test compounds, and the levels of IKZF1 and IKZF3 proteins are quantified by Western blotting. A decrease in the protein levels indicates compound-induced degradation.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Cell culture medium and supplements
-
Test compounds and pomalidomide control
-
Proteasome inhibitor (e.g., MG132, as a negative control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-IKZF1, anti-IKZF3, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed MM.1S cells in a multi-well plate and allow them to adhere or acclimate.
-
Treat the cells with a serial dilution of the test compounds or controls for a specified time (e.g., 4-24 hours). Include a vehicle control (DMSO) and a proteasome inhibitor control.
-
Harvest the cells, wash with cold PBS, and lyse with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities and normalize to the loading control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).
Cell Viability Assay
This assay measures the anti-proliferative effect of the pomalidomide analogs on cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.
Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Cell culture medium and supplements
-
Test compounds and pomalidomide control
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96- or 384-well plates
-
Luminometer
Procedure:
-
Seed cells at an appropriate density in an opaque-walled plate.
-
Treat the cells with a serial dilution of the test compounds or controls.
-
Incubate for a specified period (e.g., 72-96 hours).
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values for cell growth inhibition.
Cytokine Production Assay (ELISA)
This assay quantifies the immunomodulatory effects of the pomalidomide analogs by measuring the production of cytokines such as IL-2 and TNF-α.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of a specific cytokine in cell culture supernatants. A capture antibody coated on a plate binds the cytokine, which is then detected by a detection antibody, often linked to an enzyme that produces a colorimetric or fluorescent signal.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium and supplements
-
T-cell stimulants (e.g., anti-CD3/anti-CD28 beads or PHA)
-
Test compounds and pomalidomide control
-
ELISA kits for human IL-2 and TNF-α
-
Microplate reader
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Plate the PBMCs and treat with the test compounds or controls.
-
Stimulate the T cells with anti-CD3/anti-CD28 beads or PHA.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatants.
-
Perform the ELISA for IL-2 and TNF-α according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence on a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve.
Conclusion
The 4'-position of pomalidomide is a key site for modification to create functionalized ligands for targeted protein degradation. While a direct, quantitative SAR for the 4'-alkylC4-acid modification is not yet well-documented in the public literature, the experimental protocols and foundational knowledge presented in this guide provide a robust framework for researchers to conduct their own systematic evaluations. By characterizing the CRBN binding affinity, neosubstrate degradation potential, cellular anti-proliferative activity, and immunomodulatory effects of a series of 4'-alkyl-acid analogs, researchers can elucidate the SAR and rationally design more potent and selective pomalidomide-based therapeutics.
References
- 1. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Discovery and synthesis of pomalidomide derivatives
An In-depth Technical Guide to the Discovery and Synthesis of Pomalidomide (B1683931) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, marketed under the brand names Pomalyst and Imnovid, is a third-generation immunomodulatory drug (IMiD) that has become a cornerstone in the treatment of relapsed and refractory multiple myeloma.[1][2] As a chemical analog of thalidomide (B1683933), pomalidomide boasts enhanced anti-myeloma and immunomodulatory properties with a more favorable toxicity profile.[3][4] Its discovery marked a significant advancement in understanding the mechanism of IMiDs, leading to the identification of Cereblon (CRBN) as their primary molecular target.[1][5] This guide provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, and biological activity of pomalidomide and its derivatives, tailored for professionals in the field of drug development.
Discovery and Development: From Thalidomide to a New Generation of IMiDs
The journey of pomalidomide begins with its parent compound, thalidomide. Originally developed as a sedative, thalidomide was later found to possess anti-angiogenic properties in 1994, which spurred its investigation as a cancer therapeutic.[4] This led to its eventual FDA approval for treating multiple myeloma.[4]
Subsequent structure-activity relationship (SAR) studies aimed at improving efficacy and reducing toxicity led to the development of analogs. These studies revealed that the addition of an amino group at the 4th position of the phthaloyl ring significantly enhanced antitumor activity.[4][] This modification resulted in pomalidomide (4-amino-thalidomide), a compound with a dual mechanism of action that directly inhibits both tumor cells and the vascular components of the cancer, making it more potent than thalidomide both in vitro and in vivo.[4]
Mechanism of Action: The Cereblon "Molecular Glue"
Pomalidomide's pleiotropic mechanism of action involves direct anti-tumor effects and potent immunomodulation.[][7] The central event is its function as a "molecular glue," binding to the substrate receptor Cereblon (CRBN) of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][8]
This binding event allosterically remodels the substrate-binding pocket of CRBN, inducing the recruitment of neo-substrates that are not normally targeted by this complex.[1][9] The primary neo-substrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][8]
The CRL4-CRBN complex then ubiquitinates IKZF1 and IKZF3, marking them for degradation by the 26S proteasome.[][8] The degradation of these master transcription factors leads to a cascade of downstream effects:
-
Direct Anti-Myeloma Effects: The depletion of IKZF1 and IKZF3 causes the downregulation of key survival factors for myeloma cells, including Interferon Regulatory Factor 4 (IRF4) and c-Myc.[1][10] This, in turn, inhibits cell proliferation and induces apoptosis (programmed cell death).[1][]
-
Immunomodulatory Effects: Pomalidomide enhances the body's anti-tumor immune response. It co-stimulates T cells and Natural Killer (NK) cells, increasing the production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), which boosts their cytotoxic activity against cancer cells.[1][7] It also inhibits the production of pro-inflammatory cytokines by monocytes, such as Tumor Necrosis Factor-alpha (TNF-α).[1][11]
References
- 1. benchchem.com [benchchem.com]
- 2. myeloma.org [myeloma.org]
- 3. Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pomalidomide - Wikipedia [en.wikipedia.org]
- 5. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. rcsb.org [rcsb.org]
- 10. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 11. go.drugbank.com [go.drugbank.com]
Biophysical Characterization of the Pomalidomide-CRBN Interaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biophysical principles and experimental methodologies used to characterize the interaction between pomalidomide (B1683931) and its target protein, Cereblon (CRBN). Pomalidomide, a thalidomide (B1683933) analogue, functions as a molecular glue, modulating the activity of the CRL4-CRBN E3 ubiquitin ligase complex. Understanding the precise biophysical nature of this interaction is paramount for the rational design of novel therapeutics that leverage this mechanism for targeted protein degradation.
Core Interaction: Pomalidomide as a Molecular Glue
Pomalidomide and other immunomodulatory drugs (IMiDs) bind to Cereblon (CRBN), a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex.[1] This binding event induces a conformational change in CRBN, creating a novel protein interface that promotes the recruitment of "neosubstrate" proteins, which are not endogenous targets of CRBN.[1] In the context of multiple myeloma, the primary neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] The CRL4-CRBN complex then polyubiquitinates these neosubstrates, marking them for degradation by the 26S proteasome.[2] This targeted degradation of key survival factors underlies the therapeutic efficacy of pomalidomide.
Quantitative Analysis of Pomalidomide-CRBN Binding
The affinity and thermodynamics of the pomalidomide-CRBN interaction have been quantified using various biophysical techniques. The dissociation constant (Kd) is a key parameter, with lower values indicating a stronger binding affinity. It is important to note that reported values can vary based on the specific protein construct (e.g., CRBN-DDB1 complex vs. the CRBN thalidomide-binding domain alone) and the experimental conditions used.[3]
Table 1: Pomalidomide-CRBN Binding Affinities (Kd)
| Technique | Protein Construct | Kd Value | Reference(s) |
| Isothermal Titration Calorimetry (ITC) | CRBN-DDB1 | ~157 nM | [2][4] |
| Isothermal Titration Calorimetry (ITC) | CRBN TBD | 12.5 µM - 14.7 µM | [3][5] |
| Fluorescence-based Competition Assay | hsDDB1-hsCRBN | 156.60 nM (Ki) | [4] |
| NMR Spectroscopy | CdCRBN | 55 ± 1.8 µM | [5] |
| Affinity Bead Competition Assay | U266 Cell Extracts | IC50 ~1-2 µM | [6][7] |
Table 2: Thermodynamic Parameters of Pomalidomide-CRBN Interaction from ITC
| Protein Construct | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference(s) |
| CRBN TBD | Enthalpy-driven interaction | Not specified | [5] |
| CRBN-DDB1 | Not consistently reported | Not consistently reported | [2] |
Key Experimental Methodologies
The characterization of the pomalidomide-CRBN interaction relies on several core biophysical techniques. Below are detailed protocols for Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and X-ray Crystallography.
Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard technique for directly measuring the heat changes associated with molecular interactions, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[2]
Experimental Protocol:
-
Sample Preparation:
-
Express and purify the recombinant human Cereblon (CRBN) protein, often in complex with DDB1 for enhanced stability and solubility.[2][7]
-
Perform extensive dialysis of the protein against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to ensure precise buffer matching.[2]
-
Determine the final protein concentration using UV-Vis spectrophotometry at 280 nm.
-
Dissolve pomalidomide in the final dialysis buffer to a concentration approximately 10-fold higher than the protein concentration.
-
-
ITC Instrument Setup:
-
Thoroughly clean and equilibrate the ITC instrument (e.g., MicroCal PEAQ-ITC) to the desired experimental temperature, typically 25°C.[2]
-
Fill the reference cell with the ITC buffer.
-
Load the sample cell with the CRBN-DDB1 protein solution (typically 10-50 µM).[2]
-
Load the titration syringe with the pomalidomide solution (typically 100-500 µM).[2]
-
-
Titration Experiment:
-
Perform a series of small, sequential injections (e.g., 19 injections of 2 µL each) of the pomalidomide solution into the sample cell.[2]
-
Allow sufficient time between injections (e.g., 150 seconds) for the system to return to thermal equilibrium.[2]
-
Conduct a control experiment by injecting the pomalidomide solution into the buffer alone to determine the heat of dilution, which will be subtracted from the binding data.
-
-
Data Analysis:
-
Integrate the raw heat flow data to obtain the heat change per injection.
-
Plot the corrected heat changes against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) using the instrument's analysis software.[2] This analysis yields the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.[2]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time. It provides kinetic data, including association (kon) and dissociation (koff) rate constants, in addition to the equilibrium dissociation constant (Kd).
Experimental Protocol:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Immobilize the CRBN-DDB1 complex onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling). One flow cell should be prepared as a reference surface (e.g., by performing the activation and deactivation steps without protein immobilization).
-
-
Binding Analysis:
-
Prepare a series of dilutions of pomalidomide in a suitable running buffer (e.g., HBS-EP+).
-
Inject the pomalidomide solutions over the sensor and reference surfaces at a constant flow rate.
-
Monitor the change in the SPR signal (measured in response units, RU) over time to generate sensorgrams for both the association and dissociation phases.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte, preparing the surface for the next injection.
-
-
Data Processing and Analysis:
-
Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes and non-specific binding.
-
Perform a buffer blank subtraction to account for any systemic artifacts.
-
Fit the processed sensorgrams to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) using the analysis software to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structural information of the pomalidomide-CRBN complex, revealing the precise molecular interactions at the atomic level.
Experimental Protocol:
-
Crystallization:
-
Prepare a highly pure and concentrated solution of the CRBN-DDB1 complex.
-
Incubate the protein complex with an excess of pomalidomide.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques such as vapor diffusion (sitting or hanging drop).
-
Optimize the initial hit conditions to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron radiation source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the crystal structure using molecular replacement, using a known structure of a similar protein as a search model.
-
Build and refine the atomic model of the pomalidomide-CRBN-DDB1 complex against the experimental data. The final structure of the complex bound to pomalidomide can be refined to a high resolution (e.g., 2.50 Å).[8]
-
Visualizing the Molecular Mechanisms and Workflows
Diagrams are essential for visualizing the complex biological pathways and experimental procedures involved in the study of the pomalidomide-CRBN interaction.
Caption: Pomalidomide-induced protein degradation pathway.
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Conclusion
The biophysical characterization of the pomalidomide-CRBN interaction is a critical component of understanding its mechanism of action and for the development of new molecular glue degraders. Techniques such as ITC, SPR, and X-ray crystallography provide essential quantitative and structural data that illuminate the binding thermodynamics, kinetics, and atomic-level details of this interaction. The methodologies and data presented in this guide serve as a foundational resource for researchers in the field of targeted protein degradation.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon -Journal of the Korean Magnetic Resonance Society | 학회 [koreascience.kr]
- 6. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
Pomalidomide 4'-alkylC4-acid: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological application of Pomalidomide (B1683931) 4'-alkylC4-acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
Pomalidomide 4'-alkylC4-acid is a functionalized derivative of pomalidomide, an immunomodulatory drug. This modification incorporates a four-carbon carboxylic acid linker at the 4-amino position of the pomalidomide isoindoline (B1297411) ring. This linker provides a reactive handle for conjugation to a target protein ligand, forming a heterobifunctional PROTAC.
The key chemical properties of this compound are summarized in the table below:
| Property | Value |
| Molecular Formula | C₁₈H₁₉N₃O₆ |
| Molecular Weight | 373.37 g/mol |
| CAS Number | 2225940-48-5 |
| Appearance | Solid |
| Solubility | Soluble in DMSO and DMF |
| Purity | Typically ≥95% (as determined by HPLC) |
| Storage | Store at -20°C |
Synthesis and Conjugation: Experimental Protocols
While the precise, proprietary synthesis protocol for every commercial source of this compound may vary, a general and representative method for its preparation involves the nucleophilic aromatic substitution (SNA) of 4-fluoro-thalidomide with an amino-linker, followed by further modification. Recent advancements have focused on rapid and efficient one-pot syntheses of pomalidomide-conjugates.
Representative Synthesis of Pomalidomide-Linker Conjugates
This protocol describes a general method for the synthesis of pomalidomide-linker conjugates, which can be adapted for the synthesis of this compound.
Materials:
-
4-fluoro-thalidomide
-
Appropriate amino-linker with a protected carboxylic acid (e.g., ethyl 5-aminopentanoate for a C4-acid linker)
-
Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
-
Lithium hydroxide (B78521) (LiOH) or other suitable base for ester hydrolysis
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
SNA Reaction: To a solution of 4-fluoro-thalidomide (1 equivalent) in DMSO, add the amino-linker (1.1 equivalents) and DIPEA (2-3 equivalents).
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pomalidomide-linker ester.
-
Ester Hydrolysis: Dissolve the purified ester in a suitable solvent system (e.g., THF/water).
-
Add an excess of lithium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with HCl to protonate the carboxylic acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Conjugation to a Target Protein Ligand
This compound can be conjugated to a target protein ligand containing a free amine group using standard amide coupling protocols.
Materials:
-
This compound
-
Target protein ligand with a primary or secondary amine
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DMSO)
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Add the coupling agents and the base, and stir for a few minutes to activate the carboxylic acid.
-
Add the target protein ligand to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight, monitoring by TLC or LC-MS.
-
Upon completion, the PROTAC can be purified using preparative High-Performance Liquid Chromatography (HPLC).
Mechanism of Action and Biological Application
This compound serves as a Cereblon (CRBN) E3 ubiquitin ligase ligand in the design of PROTACs. CRBN is the substrate recognition component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.
PROTAC-Mediated Protein Degradation
A PROTAC molecule synthesized using this compound is a bifunctional molecule. One end binds to the target protein of interest (POI), and the other end, the pomalidomide moiety, binds to CRBN. This binding induces the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase complex. The close proximity facilitated by the PROTAC allows the E3 ligase to polyubiquitinate the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, the cell's natural protein degradation machinery. The PROTAC molecule is then released and can induce the degradation of another POI molecule, acting catalytically.
Figure 1. Mechanism of action of a Pomalidomide-based PROTAC.
Experimental Workflow for PROTAC Development
The development of a PROTAC using this compound typically follows a structured workflow from design and synthesis to biological evaluation.
Figure 2. A logical workflow for the development of Pomalidomide-based PROTACs.
Conclusion
This compound is a critical and versatile building block for the development of PROTACs. Its well-defined chemical properties and reactive linker facilitate the synthesis of potent and selective protein degraders. Understanding the underlying mechanism of action and employing a systematic experimental workflow are essential for the successful application of this compound in targeted protein degradation and the development of novel therapeutics.
Methodological & Application
Synthesis Protocol for Pomalidomide 4'-alkylC4-acid PROTAC Building Block
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the synthesis of Pomalidomide (B1683931) 4'-alkylC4-acid, a key building block for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase, making its derivatives essential tools in targeted protein degradation.[1][2]
The Pomalidomide 4'-alkylC4-acid described herein incorporates the pomalidomide E3 ligase ligand attached to a four-carbon alkyl linker with a terminal carboxylic acid. This terminal acid group provides a versatile handle for conjugation to a ligand targeting a protein of interest (POI), typically through amide bond formation. The alkyl chain linker offers flexibility for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[3][4]
The synthesis strategy involves the N-alkylation of the 4-amino group of pomalidomide with a suitable C4 linker precursor. This method is a common approach for functionalizing pomalidomide for PROTAC synthesis.[5]
Signaling Pathway and Mechanism of Action
Pomalidomide-based PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The pomalidomide moiety of the PROTAC binds to the CRBN substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2][6] The other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[7] The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[7]
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound starting from pomalidomide and a commercially available linker precursor, ethyl 4-bromobutanoate.
Synthesis Workflow
Step 1: Synthesis of Ethyl 4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)butanoate (Pomalidomide-C4-Ester Intermediate)
Materials:
-
Pomalidomide
-
Ethyl 4-bromobutanoate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and ethyl 4-bromobutanoate (1.5 eq).
-
Stir the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of 0-5% methanol (B129727) in DCM) to afford the Pomalidomide-C4-Ester intermediate.
Step 2: Synthesis of 4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)butanoic acid (this compound)
Materials:
-
Pomalidomide-C4-Ester Intermediate
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Pomalidomide-C4-Ester intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.
Data Presentation
| Step | Reactant | Reagent/Solvent | Molar Ratio (eq) | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pomalidomide | Ethyl 4-bromobutanoate | 1.5 | 80 | 16 | 60-75 |
| Potassium carbonate | 2.0 | |||||
| DMF | - | |||||
| 2 | Pomalidomide-C4-Ester | Lithium hydroxide | 2.0 | RT | 4 | 85-95 |
| THF/Water | - |
Table 1: Summary of Reaction Conditions and Yields. Yields are representative and may vary depending on reaction scale and purification efficiency.
Characterization Data for this compound:
-
Molecular Weight: 373.37 g/mol
-
Formula: C₁₈H₁₉N₃O₆
-
Appearance: Off-white to pale yellow solid
-
Purity (HPLC): ≥95%
-
Solubility: Soluble in DMSO and DMF[8]
Biological Evaluation Workflow
Once the this compound is conjugated to a target protein ligand to form a complete PROTAC, its biological activity can be assessed. A typical workflow for evaluating the efficacy of a novel PROTAC is outlined below.
General Protocol for Western Blotting to Determine Protein Degradation
-
Cell Treatment: Plate cells of interest and treat with varying concentrations of the PROTAC for a specified time (e.g., 2-24 hours).[9] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.[7]
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and a loading control (e.g., GAPDH or β-actin). Normalize the target protein levels to the loading control and then to the vehicle control to determine the percentage of protein degradation. Plot the percentage of remaining protein against the PROTAC concentration to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound | CAS 2225940-48-5 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 9. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Conjugation of Pomalidomide 4'-alkylC4-acid to a Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of a Pomalidomide (B1683931) derivative, Pomalidomide 4'-alkylC4-acid, to a target protein ligand. This process is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins.
Pomalidomide is a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4][5] By incorporating pomalidomide into a PROTAC, researchers can hijack the CRBN E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of a specific protein of interest (POI).[5][6][7] The linker connecting the pomalidomide moiety to the POI-binding ligand is a critical determinant of the efficacy of the resulting PROTAC.[1] This document will focus on the use of a Pomalidomide derivative functionalized with a 4-carbon alkyl chain terminating in a carboxylic acid (this compound), a versatile handle for conjugation to protein ligands.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[6] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1] The linker, in this case, an alkylC4 chain, provides the necessary spatial orientation to allow for productive ternary complex formation.[1]
Signaling Pathway of Pomalidomide-Based PROTACs
The signaling cascade initiated by a pomalidomide-based PROTAC is a key aspect of its targeted protein degradation mechanism. The following diagram illustrates this pathway.
Caption: Pomalidomide-based PROTAC signaling pathway.
Quantitative Data Summary
The efficacy of a PROTAC is influenced by the binding affinities of its ligands and the properties of the linker. The following table summarizes representative data for pomalidomide-based PROTACs, highlighting key parameters such as binding affinity to CRBN, and the degradation capacity (DC50 and Dmax) for a target protein.
| PROTAC Component | Target Protein | Linker Type | CRBN Binding Affinity (Kd, nM) | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide | BRD4 | PEG | ~250 | <1 | >90 | [7] |
| Pomalidomide | BTK | Alkyl | Not Reported | 1.6 | 86 | [8] |
| Pomalidomide | CRBN (homo-PROTAC) | 8-atom | Not Reported | <100 | >90 | [9] |
Note: Data is compiled from different studies and experimental conditions may vary.
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to a protein ligand and the subsequent evaluation of the conjugate.
Protocol 1: Activation of this compound
This protocol describes the conversion of the terminal carboxylic acid on the pomalidomide linker to an N-hydroxysuccinimide (NHS) ester, making it reactive towards primary amines on the protein ligand.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC or EDC (1.1 eq) to the solution.
-
Stir the reaction mixture under an inert atmosphere at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
The resulting solution containing the Pomalidomide 4'-alkylC4-NHS ester can be used directly in the next step or purified by column chromatography.
Protocol 2: Conjugation to a Protein Ligand
This protocol details the reaction of the activated Pomalidomide-NHS ester with a protein ligand containing an available primary amine.
Materials:
-
Pomalidomide 4'-alkylC4-NHS ester solution (from Protocol 1)
-
Protein ligand with a primary amine (e.g., a peptide or small molecule with an amine linker)
-
Anhydrous DMF or DMSO
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the protein ligand (1.0 eq) in anhydrous DMF or DMSO.
-
Add TEA or DIPEA (2.0-3.0 eq) to the solution to act as a base.
-
Add the solution of Pomalidomide 4'-alkylC4-NHS ester (1.0-1.2 eq) dropwise to the protein ligand solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.
-
Upon completion, the reaction mixture can be purified using reverse-phase High-Performance Liquid Chromatography (HPLC) to isolate the final Pomalidomide-protein ligand conjugate.
Protocol 3: Characterization of the Pomalidomide-Protein Ligand Conjugate
1. Mass Spectrometry:
-
Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Purpose: To confirm the molecular weight of the final conjugate, verifying the successful conjugation.
2. HPLC Analysis:
-
Method: Analytical reverse-phase HPLC.
-
Purpose: To assess the purity of the final conjugate.
Protocol 4: In Vitro Evaluation of the PROTAC
1. Western Blotting for Target Protein Degradation:
-
Method: This assay measures the reduction in the levels of the target protein in cells treated with the PROTAC.
-
Procedure:
-
Culture cells expressing the target protein.
-
Treat the cells with varying concentrations of the Pomalidomide-protein ligand conjugate for a set period (e.g., 24 hours).
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody specific to the target protein.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Quantify the band intensities to determine the extent of protein degradation.[6]
-
-
Data Analysis: Calculate the percentage of protein remaining relative to a vehicle-treated control to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation achievable).[6]
2. Cell Viability Assay:
-
Method: To determine the cytotoxic effect of the PROTAC on cancer cells.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with serial dilutions of the PROTAC.
-
Incubate for 72-96 hours.
-
Assess cell viability using a reagent such as MTT or CellTiter-Glo.
-
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value.[1]
Experimental Workflow
The following diagram outlines the overall workflow for the synthesis and evaluation of a Pomalidomide-based PROTAC.
Caption: Workflow for Pomalidomide-PROTAC synthesis and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 4. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Amide Bond Formation with Pomalidomide 4'-alkylC4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), an immunomodulatory agent, is a potent binder to the Cereblon (CRBN) component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1] This property has made pomalidomide and its derivatives invaluable tools in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2]
"Pomalidomide 4'-alkylC4-acid" is a key building block in the synthesis of pomalidomide-based PROTACs. It consists of the pomalidomide core, which serves as the E3 ligase ligand, connected to a four-carbon alkyl linker terminating in a carboxylic acid.[3] This terminal carboxylic acid provides a versatile handle for the conjugation of a ligand that binds to a protein of interest (POI), typically via an amide bond formation. The nature of the linker is a critical determinant of the efficacy of the resulting PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]
These application notes provide detailed protocols for the formation of an amide bond with this compound, a crucial step in the synthesis of novel PROTACs for targeted protein degradation.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The pomalidomide moiety of the PROTAC binds to the E3 ubiquitin ligase Cereblon (CRBN). The other end of the PROTAC, conjugated to the this compound, binds to the protein of interest (POI). This proximity induces the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following protocols describe two common methods for forming an amide bond between this compound and a primary or secondary amine-containing POI ligand.
Protocol 1: Amide Coupling using HATU
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), a common and efficient peptide coupling reagent.
Materials:
-
This compound
-
Amine-containing POI ligand
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF under an inert atmosphere, add the amine-containing POI ligand (1.1 equivalents).
-
Add HATU (1.2 equivalents) to the reaction mixture.
-
Add DIPEA (3 equivalents) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired PROTAC molecule.
Protocol 2: Amide Coupling using EDC and HOBt
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) to activate the carboxylic acid for amidation.
Materials:
-
This compound
-
Amine-containing POI ligand
-
EDC hydrochloride (1.5 equivalents)
-
HOBt (1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or DMF under an inert atmosphere.
-
Add HOBt (1.5 equivalents) and EDC hydrochloride (1.5 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine-containing POI ligand (1.1 equivalents) to the reaction mixture.
-
Add DIPEA (3 equivalents) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow
The general workflow for the synthesis and purification of a PROTAC using this compound is outlined below.
Caption: General experimental workflow for PROTAC synthesis.
Data Presentation
The following tables summarize typical reaction conditions for the synthesis of pomalidomide-linker conjugates. While specific data for this compound is limited in the public domain, these tables provide a useful reference for optimizing reaction conditions.
Table 1: Comparison of Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Typical Yield Range |
| HATU | None | DIPEA | DMF | 4-12 hours | 60-90% |
| EDC | HOBt | DIPEA | DCM/DMF | 12-24 hours | 50-85% |
| HBTU | HOBt | DIPEA | DMF | 6-16 hours | 55-88% |
| PyBOP | None | DIPEA | DMF | 4-12 hours | 60-92% |
Table 2: Solvent Effects on Nucleophilic Aromatic Substitution (SNAr) for Pomalidomide Linker Synthesis
This table illustrates the impact of solvent choice on the yield of a related reaction, the SNAr of 4-fluorothalidomide with primary and secondary amines, which is a common method for preparing pomalidomide-linker conjugates.[5]
| Solvent | Primary Amine Yield (%) | Secondary Amine Yield (%) |
| 1,4-Dioxane | 9 | 37 |
| Dichloromethane (DCM) | 8 | 26 |
| N,N-Dimethylformamide (DMF) | 37 | 87 |
| Dimethyl sulfoxide (B87167) (DMSO) | 54 | 94 |
| Acetonitrile (MeCN) | 21 | 87 |
| Isopropanol (iPrOH) | 13 | 54 |
Conclusion
The formation of an amide bond with this compound is a critical and versatile reaction in the development of novel PROTACs. The choice of coupling reagent, solvent, and base can significantly impact the efficiency of the reaction. The protocols and data presented here provide a solid foundation for researchers to successfully synthesize pomalidomide-based PROTACs for targeted protein degradation studies. Careful optimization of the reaction conditions for each specific amine-containing POI ligand is recommended to achieve the highest possible yields and purity.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS 2225940-48-5 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
Application Notes & Protocols: Pomalidomide 4'-alkylC4-acid for Targeted Protein Degradation
Introduction
Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, TPD physically removes the entire protein, offering potential advantages in efficacy and overcoming drug resistance.[2][3] At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[4][5]
PROTACs consist of three components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[6] This induced proximity facilitates the ubiquitination of the target protein, marking it for destruction by the proteasome.[7] Cereblon (CRBN), a substrate receptor for the CRL4 E3 ligase complex, is one of the most widely used E3 ligases in PROTAC design.[2][]
Pomalidomide, a potent immunomodulatory drug (IMiD), is a well-established, high-affinity ligand for CRBN.[][10] Pomalidomide 4'-alkylC4-acid is a key chemical tool derived from pomalidomide. It is a functionalized CRBN ligand incorporating an alkylC4 linker with a terminal carboxylic acid, making it ready for conjugation to a POI ligand, typically through amide bond formation.[11][12] This application note provides a detailed overview of the mechanism, applications, and experimental protocols for using this compound in the development of novel protein degraders.
Mechanism of Action
The therapeutic action of a PROTAC synthesized from this compound is a multi-step, catalytic process that hijacks the cell's ubiquitin-proteasome system (UPS).
-
Ternary Complex Formation : The PROTAC molecule, being bifunctional, simultaneously binds to the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ligase, forming a key ternary complex (POI-PROTAC-CRBN).[3] The stability and specific conformation of this complex are critical for degradation efficiency.[13]
-
Ubiquitination : The formation of the ternary complex brings the POI into the vicinity of the E3 ligase machinery. This proximity allows for the efficient transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.[7]
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, a cellular complex responsible for degrading unwanted proteins.[14] The proteasome unfolds and degrades the POI into small peptides, while the PROTAC molecule and CRBN are released and can engage another target protein molecule, acting in a catalytic manner.[15]
Quantitative Data of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is quantified by its ability to induce degradation of the target protein. Key metrics include the DC₅₀ (concentration for 50% maximal degradation) and Dₘₐₓ (maximal percentage of degradation). The following tables show representative data for various pomalidomide-based PROTACs targeting different proteins, illustrating typical performance values.
Table 1: Degradation Efficacy of Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time (h) | Reference |
|---|---|---|---|---|---|---|
| Compound 16 | EGFR | A549 | - | ~96 | 72 | [16] |
| ZQ-23 | HDAC8 | - | 147 | ~93 | 10 | [17] |
| Compound 21 | BRD4 | THP-1 | - | >80 | 24 |[18] |
Table 2: Biological Activity of Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Assay | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Compound 16 | EGFRWT | Kinase Inhibition | - | 0.10 | [16] |
| Compound 16 | EGFRT790M | Kinase Inhibition | - | 4.02 | [16] |
| Compound 21 | - | Antiproliferative | THP-1 | 0.81 |[18] |
Experimental Protocols
The development and characterization of a novel PROTAC involves a series of critical experiments, from synthesis to cellular evaluation.
References
- 1. info.edifydigitalmedia.com [info.edifydigitalmedia.com]
- 2. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. PROTACs Criteria | Chemical Probes Portal [chemicalprobes.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Quantitative Measurement of Rate of Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 11. alfa-labotrial.com [alfa-labotrial.com]
- 12. Sapphire Bioscience [sapphirebioscience.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.tocris.com [resources.tocris.com]
- 16. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Pomalidomide PROTAC-Induced Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pomalidomide (B1683931) PROTAC-Mediated Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate unwanted proteins from cells.[1] They function by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[2] A PROTAC consists of two key components connected by a linker: a ligand that binds to a specific protein of interest (POI), and another ligand that recruits an E3 ubiquitin ligase.[1][2]
Pomalidomide-based PROTACs specifically utilize pomalidomide or its analogs as the E3 ligase ligand, which engages Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3][4][5] Upon binding of the PROTAC to both the POI and CRBN, a ternary complex is formed.[6] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
Western blotting is a cornerstone technique for quantifying the degradation of a target protein induced by a pomalidomide-based PROTAC.[1][3] This method allows for the determination of key efficacy parameters such as the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[1]
Signaling Pathway of Pomalidomide PROTAC Action
The mechanism of action of a pomalidomide-based PROTAC involves a series of orchestrated molecular events, as illustrated in the signaling pathway diagram below.
Experimental Protocols
A typical experimental workflow for assessing pomalidomide PROTAC-induced degradation via Western blot is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Application Notes and Protocols: Ternary Complex Formation Assay with Pomalidomide 4'-alkylC4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, a derivative of thalidomide (B1683933), is an immunomodulatory drug (IMiD) that functions as a molecular glue.[1][2] It binds to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), redirecting its activity towards the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" that are not the natural targets of CRBN.[1][2][3][4] Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is central to the anti-myeloma effects of Pomalidomide.[1][2][3][4]
The "Pomalidomide 4'-alkylC4-acid" is a functionalized derivative of Pomalidomide designed for Proteolysis Targeting Chimera (PROTAC) research.[5] It incorporates the core Pomalidomide structure for CRBN binding, attached to a C4 alkyl linker with a terminal carboxylic acid. This functional group allows for the covalent conjugation of a ligand that can bind to a specific protein of interest, thereby creating a PROTAC that can induce the degradation of that target protein.
These application notes provide a detailed overview and experimental protocols for characterizing the formation of a ternary complex consisting of CRBN, this compound (or a PROTAC derived from it), and a target neosubstrate. The formation of this ternary complex is a critical prerequisite for the subsequent ubiquitination and degradation of the target protein.[6]
Signaling Pathway
The binding of Pomalidomide or a Pomalidomide-based PROTAC to CRBN initiates a cascade of events leading to the degradation of a target protein. This process is central to the therapeutic mechanism of these molecules. The diagram below illustrates this signaling pathway.
Caption: Pomalidomide-induced ternary complex formation and subsequent neosubstrate degradation.
Experimental Workflow
A typical experimental workflow for assessing ternary complex formation involves several key steps, from reagent preparation to data analysis. The following diagram outlines a general workflow for an in vitro biochemical assay such as TR-FRET or AlphaScreen.
Caption: General workflow for an in vitro ternary complex formation assay.
Quantitative Data Summary
The following tables present representative quantitative data from various biophysical assays used to characterize the formation of a ternary complex involving this compound conjugated to a hypothetical target binder (PROTAC-X), CRBN, and the target protein (Target-X).
Table 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
| Parameter | Value | Description |
| EC50 | 50 nM | Concentration of PROTAC-X required for 50% of maximal ternary complex formation. |
| Bmax | 85% | Maximum percentage of ternary complex formation observed. |
| S/B Ratio | 15 | Signal-to-background ratio at the highest concentration of PROTAC-X. |
| Z'-factor | 0.8 | A measure of the statistical effect size, indicating a high-quality assay. |
Table 2: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Assay
| Parameter | Value | Description |
| EC50 | 45 nM | Concentration of PROTAC-X required for 50% of maximal ternary complex formation. |
| Max Signal | 250,000 counts | Maximum AlphaScreen signal observed. |
| S/B Ratio | 20 | Signal-to-background ratio at the highest concentration of PROTAC-X. |
| Hook Effect | > 10 µM | Concentration at which the signal begins to decrease due to saturation of binding partners.[6] |
Table 3: Surface Plasmon Resonance (SPR) Analysis
| Interaction | K_D (nM) | k_a (1/Ms) | k_d (1/s) | Description |
| PROTAC-X : CRBN | 250 | 1.5 x 10^5 | 3.75 x 10^-2 | Binary interaction affinity and kinetics. |
| PROTAC-X : Target-X | 180 | 2.0 x 10^5 | 3.60 x 10^-2 | Binary interaction affinity and kinetics. |
| Target-X to [PROTAC-X + CRBN] | 25 | 5.0 x 10^5 | 1.25 x 10^-2 | Ternary complex formation affinity and kinetics. |
| Cooperativity (α) | 7.2 | - | - | A measure of the favorable interaction between the target and CRBN in the presence of the PROTAC. |
Experimental Protocols
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To quantify the formation of the ternary complex in a homogeneous assay format.
Materials:
-
His-tagged CRBN
-
GST-tagged Neosubstrate (e.g., IKZF1)
-
This compound
-
Anti-His antibody labeled with a FRET donor (e.g., Terbium cryptate)
-
Anti-GST antibody labeled with a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume white plates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add 2 µL of the compound dilution.
-
Add 2 µL of a solution containing His-tagged CRBN (final concentration, e.g., 5 nM) and GST-tagged Neosubstrate (final concentration, e.g., 10 nM).
-
Incubate for 60 minutes at room temperature to allow for complex formation.
-
Add 2 µL of a solution containing the anti-His-donor and anti-GST-acceptor antibodies (final concentrations as recommended by the manufacturer).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the EC50.
Protocol 2: AlphaScreen Assay
Objective: To detect the formation of the ternary complex with high sensitivity.
Materials:
-
Biotinylated CRBN
-
FLAG-tagged Neosubstrate
-
This compound
-
Streptavidin-coated Donor beads
-
Anti-FLAG-coated Acceptor beads
-
AlphaLISA assay buffer
-
384-well ProxiPlates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add 2.5 µL of the compound dilution.
-
Add 2.5 µL of a solution containing Biotinylated CRBN (final concentration, e.g., 5 nM) and FLAG-tagged Neosubstrate (final concentration, e.g., 10 nM).
-
Incubate for 90 minutes at room temperature.
-
Add 5 µL of a suspension containing Streptavidin-coated Donor beads and anti-FLAG-coated Acceptor beads (final concentration as recommended by the manufacturer).
-
Incubate for 90 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the AlphaScreen signal against the compound concentration to determine the EC50.
Protocol 3: Surface Plasmon Resonance (SPR)
Objective: To measure the kinetics and affinity of binary and ternary complex formation in a label-free system.[7][8][9]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
His-tagged CRBN
-
Neosubstrate
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize anti-His antibody onto the sensor chip surface using standard amine coupling chemistry.
-
Ligand Capture: Inject His-tagged CRBN over the antibody-coated surface to capture the protein.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of this compound over the CRBN surface to measure the binding kinetics (kon and koff) and calculate the dissociation constant (KD).
-
In a separate experiment, immobilize the neosubstrate and inject this compound to determine the KD for that interaction.
-
-
Ternary Complex Analysis:
-
To measure the binding of the neosubstrate to the pre-formed Pomalidomide-CRBN complex, inject a constant, saturating concentration of the neosubstrate mixed with varying concentrations of this compound over the CRBN-coated surface.[10]
-
Alternatively, inject varying concentrations of the neosubstrate over the CRBN surface in the presence of a constant, saturating concentration of this compound.
-
-
Data Analysis: Fit the sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary interactions) to determine kinetic and affinity constants. Calculate the cooperativity factor (α) by comparing the affinity of the neosubstrate for CRBN in the presence and absence of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. affiniteinstruments.com [affiniteinstruments.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for NanoBRET™ Assays to Quantify Pomalidomide-Based PROTAC Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to utilizing the NanoBRET™ Target Engagement (TE) and Ternary Complex Formation assays for the characterization of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below enable the quantitative assessment of PROTAC binding to its target protein and the subsequent formation of the ternary complex with the E3 ligase Cereblon (CRBN) in a live-cell environment.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the ubiquitin-proteasome system.[1] Pomalidomide-based PROTACs achieve this by simultaneously binding to the POI and the E3 ubiquitin ligase CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2][3] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[4]
Verifying and quantifying the engagement of a pomalidomide-based PROTAC with its intended target and CRBN within a cellular context is a critical step in the development of effective protein degraders.[2] The NanoBRET™ technology offers a sensitive and quantitative method to measure these interactions in live cells.[5][6]
This document details the principles and protocols for two key NanoBRET™ assays:
-
NanoBRET™ Target Engagement (TE) Assay: This assay measures the binding of the PROTAC to the target protein in live cells.[5][6]
-
NanoBRET™ Ternary Complex Formation Assay: This assay quantifies the PROTAC-induced proximity between the target protein and CRBN, confirming the formation of the essential ternary complex for protein degradation.[7][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of pomalidomide-based PROTACs and the workflows of the NanoBRET™ assays.
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.
Caption: Experimental workflow for the NanoBRET™ Ternary Complex Formation Assay.
Quantitative Data Summary
The following tables summarize representative quantitative data for pomalidomide-based PROTACs from various studies. These values are context-dependent and can vary based on the specific PROTAC, target protein, and cell line used.
Table 1: On-Target vs. Off-Target Degradation by a Pomalidomide-Based ALK PROTAC (MS4078) [7]
| Protein | Cell Line | DC50 | Dmax |
| ALK (On-Target) | SU-DHL-1 | ~10 nM | >90% |
| IKZF1 (Off-Target) | SU-DHL-1 | ~20 nM | >90% |
| IKZF3 (Off-Target) | SU-DHL-1 | ~15 nM | >90% |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Table 2: Impact of Linker on Pomalidomide-Based PROTAC Performance for BRD4 Degradation [9]
| Linker Type | Target Protein | DC50 (nM) | Dmax (%) |
| Alkyl Chain | BRD4 | 1.8 | >95 |
| PEG Linker | BRD4 | 8.3 | >90 |
Table 3: Comparison of CRBN Ligand-Based PROTACs for BTK Degradation [9]
| CRBN Ligand | Target Protein | DC50 (nM) | Dmax (%) |
| Pomalidomide | BTK | 6.6 | >90 |
Experimental Protocols
NanoBRET™ Target Engagement (TE) Assay Protocol
This protocol is adapted from established NanoBRET™ methodologies and is intended to measure the intracellular binding of a pomalidomide-based PROTAC to its target protein.[5][6]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
Fetal Bovine Serum (FBS)
-
Transfection reagent (e.g., FuGENE® HD)
-
Plasmid DNA: NanoLuc®-POI fusion vector
-
NanoBRET™ Tracer specific for the POI
-
Pomalidomide-based PROTAC
-
White, opaque 96-well assay plates
-
Plate reader capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection:
-
24 hours prior to the assay, transfect HEK293T cells with the NanoLuc®-POI fusion vector according to the manufacturer's protocol for the transfection reagent.
-
-
Cell Seeding:
-
On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM™ + 4% FBS.
-
Seed the cells into a 96-well white assay plate at an appropriate density.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the pomalidomide-based PROTAC in Opti-MEM™ + 4% FBS.
-
Prepare the NanoBRET™ Tracer at the recommended concentration in the same medium.
-
-
Assay Execution:
-
Add the PROTAC dilutions to the appropriate wells of the 96-well plate.
-
Add the NanoBRET™ Tracer to all wells (except for no-tracer controls).
-
Incubate the plate at 37°C and 5% CO2 for the recommended time (typically 2 hours).
-
-
Signal Measurement:
-
Add the Nano-Glo® Substrate to all wells.
-
Measure the donor (NanoLuc®) emission at 460nm and the acceptor (Tracer) emission at >600nm using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.
-
NanoBRET™ Ternary Complex Formation Assay Protocol
This protocol is designed to quantify the PROTAC-induced formation of the ternary complex between the POI and CRBN in live cells.[7][10]
Materials:
-
HEK293T cells
-
Opti-MEM™ I Reduced Serum Medium
-
Fetal Bovine Serum (FBS)
-
Transfection reagent
-
Plasmid DNA: NanoLuc®-POI fusion vector and HaloTag®-CRBN fusion vector
-
HaloTag® NanoBRET™ 618 Ligand
-
Pomalidomide-based PROTAC
-
White, opaque 96-well assay plates
-
Plate reader capable of measuring dual-filtered luminescence
Procedure:
-
Cell Co-transfection:
-
24 hours prior to the assay, co-transfect HEK293T cells with the NanoLuc®-POI and HaloTag®-CRBN fusion vectors. Optimize the ratio of the two plasmids to achieve a good assay window.[7]
-
-
Cell Seeding:
-
24 hours post-transfection, seed the cells into a 96-well white assay plate.[7]
-
-
Labeling and Treatment:
-
Substrate Addition and Signal Measurement:
-
Data Analysis:
Troubleshooting and Optimization
-
Low Signal or Small Assay Window:
-
Optimize the ratio of NanoLuc® and HaloTag® fusion plasmids during transfection.[7]
-
Ensure optimal expression levels of the fusion proteins.
-
Titrate the concentration of the NanoBRET™ Tracer or HaloTag® Ligand.
-
-
High Background Signal:
-
Ensure complete removal of unbound HaloTag® Ligand by washing cells before adding the substrate.
-
Include appropriate controls, such as cells expressing only the NanoLuc® fusion protein or cells not treated with the HaloTag® Ligand.
-
-
Variability Between Replicates:
-
Ensure accurate and consistent cell seeding and reagent addition.
-
Use a multichannel pipette for reagent addition to minimize timing differences.
-
By following these detailed application notes and protocols, researchers can effectively utilize NanoBRET™ assays to gain quantitative insights into the intracellular target engagement and mechanism of action of pomalidomide-based PROTACs, thereby accelerating the development of novel protein degraders.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selvita.com [selvita.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
Application Notes and Protocols for Cellular Uptake Assays of Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. Pomalidomide-based PROTACs specifically utilize a pomalidomide (B1683931) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase, which then tags the target protein for degradation by the proteasome. A critical determinant of the efficacy of these PROTACs is their ability to permeate the cell membrane and reach their intracellular targets. Therefore, robust and reliable cellular uptake assays are indispensable for the development and optimization of pomalidomide-based PROTACs.
These application notes provide detailed protocols for assessing the cellular uptake of pomalidomide-based PROTACs through both direct and indirect methods. Direct quantification of intracellular PROTAC concentration can be achieved using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), while indirect assessment often involves measuring downstream events like target protein degradation via Western blotting.
Signaling Pathway and Mechanism of Action
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and the CRBN E3 ligase. This proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The overall process is catalytic, as the PROTAC molecule is released after ubiquitination and can engage in further degradation cycles.
Caption: Mechanism of pomalidomide-based PROTAC-mediated protein degradation.
Experimental Protocols
Direct Cellular Uptake Assay using LC-MS/MS
This protocol describes the direct measurement of intracellular PROTAC concentrations.
Experimental Workflow:
Caption: Workflow for LC-MS/MS-based cellular uptake assay.
Materials:
-
Pomalidomide-based PROTAC
-
Target cell line (e.g., MCF-7, HEK293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA (for adherent cells)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Acetonitrile (B52724) (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with the pomalidomide-based PROTAC at the desired concentration (e.g., 1 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) to determine uptake kinetics.
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash the cells twice with ice-cold PBS, and detach them using Trypsin-EDTA. Neutralize with complete medium and pellet the cells by centrifugation.
-
For suspension cells, directly pellet the cells by centrifugation.
-
-
Washing: Wash the cell pellet three times with ice-cold PBS to remove extracellular PROTAC.
-
Cell Lysis: Resuspend the cell pellet in a known volume of lysis buffer. Determine the cell number from a parallel well to normalize the data.
-
Sample Preparation: To the cell lysate, add three volumes of cold acetonitrile containing an internal standard to precipitate proteins. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
LC-MS/MS Analysis: Transfer the supernatant to a new tube and analyze the intracellular PROTAC concentration using a validated LC-MS/MS method.
-
Data Analysis: Construct a standard curve to quantify the PROTAC concentration in the cell lysate. Normalize the concentration to the cell number to determine the intracellular concentration.
Indirect Assessment of Cellular Uptake via Western Blot for Target Degradation
This protocol indirectly assesses cellular uptake by measuring the degradation of the target protein.
Experimental Workflow:
Caption: Workflow for Western Blot analysis of target protein degradation.
Materials:
-
Pomalidomide-based PROTAC
-
Target cell line
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with a dose-range of the pomalidomide-based PROTAC (e.g., 0.01 to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Re-probing: Strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Data Presentation
Quantitative data from cellular uptake and degradation assays should be presented in a clear and organized manner to facilitate comparison between different PROTACs and experimental conditions.
Table 1: Representative Cellular Uptake Data for a Pomalidomide-Based PROTAC
| Time (hours) | Intracellular Concentration (nM) |
| 0.5 | 50 |
| 1 | 120 |
| 2 | 250 |
| 4 | 400 |
| 8 | 350 |
| 24 | 150 |
Table 2: Representative Target Degradation Data for Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | DC50 (nM)[1] | Dmax (%)[1] | Cell Line |
| Compound 16 | EGFR | 32.9 | 96 | A549 |
| Compound 15 | EGFR | 43.4 | >80 | A549 |
| ZQ-23 | HDAC8 | 147 | 93 | N/A |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key parameters to quantify the efficacy of a PROTAC.
Troubleshooting
A logical approach is necessary to troubleshoot common issues encountered during cellular uptake assays.
Caption: Logical workflow for troubleshooting lack of PROTAC activity.
References
Pomalidomide 4'-alkylC4-acid: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and storage of Pomalidomide (B1683931) 4'-alkylC4-acid, a functionalized cereblon (CRBN) ligand commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document also includes a comprehensive protocol for determining its solubility in various laboratory solvents and an overview of its relevant signaling pathway.
Product Information
Pomalidomide 4'-alkylC4-acid is a derivative of pomalidomide that incorporates an alkylC4 linker with a terminal carboxylic acid. This functionalization allows for its conjugation to a target protein ligand, forming a heterobifunctional PROTAC. As a key building block in targeted protein degradation, understanding its physicochemical properties is crucial for successful experimental design and execution.
Solubility Data
The solubility of this compound has been determined in key organic solvents. This data is essential for the preparation of stock solutions and for conducting various in vitro and in cellulo assays.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Dimethyl Sulfoxide (DMSO) | 37.34 | 100 |
| Dimethylformamide (DMF) | 37.34 | 100 |
Data is based on a molecular weight of 373.37 g/mol . Batch-specific molecular weights may vary slightly.[1]
For aqueous solubility, it is important to note that the parent compound, pomalidomide, is sparingly soluble in aqueous buffers.[2] To achieve a desired concentration in an aqueous medium like Phosphate-Buffered Saline (PBS), it is recommended to first dissolve the compound in DMSO and then perform a serial dilution into the aqueous buffer. For pomalidomide, a solubility of approximately 0.14 mg/mL has been reported in a 1:6 solution of DMSO:PBS (pH 7.2).[2] It is advised that aqueous solutions are prepared fresh and not stored for more than one day.[2]
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Stability | Recommendations |
| Solid | -20°C | Stable under recommended conditions.[1][3][4] | Keep container tightly closed in a dry and well-ventilated place.[5] |
| In Solvent (e.g., DMSO) | -20°C or -80°C | Refer to specific product datasheets. Generally stable for months at -80°C.[6] | Aliquot to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparation of Stock Solutions
This protocol outlines the steps for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated pipettes
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the solid compound using a calibrated analytical balance and transfer it to a sterile vial.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 100 mM).
-
Add the calculated volume of anhydrous DMSO to the vial containing the solid.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol for Determining Solubility (Shake-Flask Method)
This protocol provides a standardized method for determining the thermodynamic solubility of this compound in various solvents.
Materials:
-
This compound
-
A panel of solvents (e.g., Ethanol, Methanol, Acetonitrile, PBS pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
-
Calibrated analytical balance and pipettes
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the test solvent to the vial.
-
Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a standard curve.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
Signaling Pathway and Mechanism of Action
Pomalidomide and its derivatives, including this compound, exert their biological effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.
Caption: Pomalidomide binds to CRBN, inducing the degradation of neosubstrates.
The binding of pomalidomide to CRBN alters the substrate specificity of the E3 ligase complex, leading to the recruitment of neosubstrate proteins such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as ARID2.[7] This recruitment results in the polyubiquitination of these neosubstrates, marking them for degradation by the 26S proteasome. The degradation of these key regulatory proteins leads to the downstream anti-proliferative and immunomodulatory effects observed with pomalidomide-based therapies.[7]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for utilizing this compound in the synthesis and evaluation of a PROTAC.
Caption: Workflow for PROTAC synthesis and subsequent biological evaluation.
References
- 1. This compound | CAS 2225940-48-5 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. rndsystems.com [rndsystems.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
Microwave-Assisted Synthesis of Pomalidomide Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of pomalidomide (B1683931) conjugates. This rapid and efficient methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times and improved yields, facilitating the timely development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
Introduction
Pomalidomide is a potent immunomodulatory agent that functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3][] This interaction redirects the ligase to induce the ubiquitination and subsequent proteasomal degradation of specific neosubstrate proteins, notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][] This targeted protein degradation pathway is central to the anti-myeloma and immunomodulatory effects of pomalidomide.[2] The development of pomalidomide conjugates, particularly for PROTACs, leverages this mechanism by attaching a linker and a ligand for a target protein, thereby hijacking the cellular protein degradation machinery to eliminate proteins of interest.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate the synthesis of these crucial building blocks.[5][6] By utilizing microwave irradiation, reactions can be heated to high temperatures rapidly and uniformly, often leading to cleaner reactions with fewer byproducts and significantly shorter reaction times compared to traditional oil bath heating.[7][8][9]
Pomalidomide's Mechanism of Action
Pomalidomide exerts its therapeutic effects through a multi-faceted mechanism primarily centered on the ubiquitin-proteasome system.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 5. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. search.library.uq.edu.au [search.library.uq.edu.au]
- 9. Microwave Synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Optimizing Pomalidomide PROTACs: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length and composition of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a pomalidomide-based PROTAC?
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase (in this case, pomalidomide (B1683931) for Cereblon/CRBN), and a chemical linker that connects the two.[1] The primary role of the linker is to bridge the two ligands, facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.[1][2] This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the cell's proteasome.[1]
Q2: Why is linker length so critical for PROTAC efficacy?
Linker length is a crucial parameter that dictates the geometry and stability of the POI-PROTAC-E3 ligase ternary complex.[1]
-
Too short: A linker that is too short can cause steric hindrance, preventing the effective formation of a productive ternary complex.[1][2][3]
-
Too long: A linker that is too long may not efficiently bring the two proteins into close enough proximity for ubiquitination or could lead to unproductive binding geometries.[1] An excessively long linker can also result in an entropically unfavorable complex.[3] This can also lead to the "hook effect," where at high concentrations, the PROTAC forms binary complexes with either the target protein or the E3 ligase, but not the desired ternary complex, thus reducing degradation efficiency.[3][4]
An optimal linker length maximizes favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination and potent degradation.[1]
Q3: What is a typical "optimal" linker length for pomalidomide-based PROTACs?
There is no universal optimal linker length; it must be empirically determined for each specific target protein and warhead combination.[1] However, general trends have been observed in published studies. For many targets, linkers ranging from 15 to 17 atoms have demonstrated high efficacy. For instance, a study targeting p38α found that a minimum linker length of 15 atoms was necessary for good activity, with the optimal length being between 16-17 atoms.[1] Linkers with 8 or fewer atoms showed no degradation in that study.[1]
Q4: How does linker composition (e.g., PEG vs. Alkyl) affect PROTAC performance?
Linker composition significantly influences the physicochemical properties of the PROTAC molecule:[1][3]
-
Solubility and Permeability: Polyethylene glycol (PEG) linkers are hydrophilic and can improve the solubility and cell permeability of the PROTAC, which is often a challenge for these large molecules.[1][3] Alkyl linkers are more hydrophobic and may lead to lower solubility.[3]
-
Flexibility: Flexible linkers like PEG and alkyl chains allow the PROTAC to adopt various conformations, which can aid in the formation of a stable ternary complex.[1] However, excessive flexibility can have an entropic cost.[5] Introducing some rigidity into the linker, for example with heterocyclic scaffolds or alkynes, can sometimes improve performance.[5]
-
Metabolic Stability: The chemical nature of the linker can influence the PROTAC's susceptibility to metabolism, affecting its half-life and overall exposure in cells and in vivo.[1]
Q5: Which attachment point on pomalidomide is best for the linker?
Studies have shown that the attachment point of the linker to the pomalidomide core can significantly impact PROTAC activity. C5-substitution on the pomalidomide phthalimide (B116566) ring has been shown to lead to higher degradation activity compared to C4-substitution.[3] Furthermore, modifications at the C5 position have been found to reduce the off-target degradation of certain zinc-finger proteins, a known liability of pomalidomide-based PROTACs.[3][6] Therefore, it is generally recommended to attach the linker at the C5 position of pomalidomide.[]
Troubleshooting Guide
Problem 1: Poor or no degradation of the target protein.
This is a common issue in PROTAC development. If you have confirmed that your warhead and pomalidomide ligands have good binary binding affinity to the target and CRBN respectively, the linker is the most likely culprit.[1]
-
Potential Cause: Incorrect linker length (too short or too long).
-
Solution: Synthesize a library of PROTACs with varying linker lengths. A systematic approach, such as increasing the linker by 2-3 atoms at a time, can help identify the optimal length.[5]
-
-
Potential Cause: Unfavorable linker composition.
-
Solution: If using a rigid linker, try a more flexible one (e.g., PEG or alkyl chain) to allow for more conformational sampling. Conversely, if using a very flexible linker, introducing some rigidity might be beneficial.[5]
-
-
Potential Cause: The PROTAC is not forming a stable ternary complex.
-
Solution: Assess ternary complex formation directly using biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET.[1] A lack of a signal indicates a fundamental issue with the linker's ability to bridge the two proteins.
-
Problem 2: Target engagement is observed, but there is no degradation.
This suggests that while the PROTAC can bind to both the target protein and CRBN, the resulting ternary complex is non-productive, meaning it does not lead to ubiquitination.
-
Potential Cause: Incorrect geometry of the ternary complex.
-
Solution: Even with an appropriate length, the linker's rigidity and exit vector can lead to a non-productive orientation. Systematically vary the linker composition and attachment points on both the warhead and pomalidomide to explore different spatial arrangements.
-
-
Potential Cause: The lysine (B10760008) residues on the target protein are not accessible for ubiquitination in the formed complex.
-
Solution: Computational modeling can sometimes predict the ternary complex structure and highlight if lysine residues are out of reach for the E2 ligase. Modifying the linker to alter the ternary complex conformation may be necessary.
-
Problem 3: The PROTAC has low cell permeability.
PROTACs often have high molecular weights and polar surface areas, which can limit their ability to cross the cell membrane.[1]
-
Potential Cause: The linker is too hydrophilic or contributes to a high polar surface area.
-
Potential Cause: The PROTAC adopts an extended conformation in solution.
Problem 4: Off-target degradation of other proteins is observed.
Pomalidomide itself can induce the degradation of certain zinc-finger proteins.[6]
-
Potential Cause: The pomalidomide moiety of the PROTAC is acting as a molecular glue for its known neosubstrates.
Quantitative Data Summary
The following tables summarize quantitative data from published studies on pomalidomide-based PROTACs, highlighting the impact of linker composition and length on their degradation efficiency.
Table 1: Effect of Linker Length on p38α Degradation
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ≤ 8 | No Degradation | No Degradation |
| 15 | >1000 | ~50 |
| 16 | ~100 | >90 |
| 17 | ~150 | >90 |
Data synthesized from published literature.[1]
Table 2: Comparison of Linker Composition for BTK Degraders
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| BTK Degrader 1 | PEG | 50 | 95 |
| BTK Degrader 2 | Alkyl Chain | 250 | 85 |
Data synthesized from published literature.[2]
Table 3: Impact of Linker Length on TBK1 Degradation
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No Degradation | No Degradation |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Data synthesized from published literature.[5]
Key Experimental Protocols
1. PROTAC Synthesis via Click Chemistry
This protocol describes a general method for synthesizing pomalidomide-based PROTACs using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."[3][10]
-
Materials:
-
Alkyne-functionalized warhead (ligand for the target protein)
-
Pomalidomide-C5-azide linker
-
Copper(II) sulfate (B86663) pentahydrate
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., THF/water, DMF)
-
-
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized warhead (1.0 eq) and pomalidomide-C5-azide (1.05 eq) in a suitable solvent system (e.g., a 3:1 mixture of THF/water).[1][10]
-
In a separate tube, prepare the catalyst solution by mixing copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) in a minimal amount of water until the solution is clear.[1][10]
-
Add the catalyst solution to the vial containing the alkyne and azide.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the PROTAC using standard chromatographic techniques (e.g., preparative HPLC).
-
2. Protein Degradation Analysis by Western Blotting
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3][10]
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a desired time period (e.g., 24 hours).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control.
-
3. Ternary Complex Formation Assay (NanoBRET™)
This assay measures the proximity of the target protein and CRBN in live cells, indicating the formation of the ternary complex.[1]
-
Principle: The target protein is endogenously tagged with NanoLuc® luciferase (the donor), and CRBN is tagged with HaloTag® (the acceptor), which is labeled with a fluorescent ligand. If the PROTAC brings the two proteins into close proximity, Bioluminescence Resonance Energy Transfer (BRET) will occur.
-
Procedure:
-
Cell Preparation: Co-transfect cells with vectors expressing the NanoLuc®-tagged target protein and the HaloTag®-tagged CRBN.
-
Labeling and Treatment: Add the HaloTag® NanoBRET™ 618 Ligand to the cells. Then, treat the cells with varying concentrations of the PROTAC.
-
Signal Detection: Add the Nano-Glo® Luciferase Assay Substrate. Measure both the donor (NanoLuc®, ~460 nm) and acceptor (HaloTag® ligand, ~618 nm) emission signals using a plate reader equipped for BRET measurements.[1]
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex.[1]
-
Visualizations
Caption: General mechanism of action for a pomalidomide-based PROTAC.
Caption: Troubleshooting workflow for ineffective pomalidomide PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Pomalidomide PROTAC Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments with pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a pomalidomide-based PROTAC?
A1: Pomalidomide-based PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins.[1][2] They consist of a ligand that binds to your protein of interest (POI), a pomalidomide (B1683931) moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[2][3][4] By bringing the POI and CRBN into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2][3]
Q2: My pomalidomide PROTAC isn't showing any degradation of my target protein. What are the first things I should check?
A2: When a PROTAC fails to induce degradation, the issue often lies with the compound's integrity, the biological system, or the formation of the crucial ternary complex.[5]
-
Compound Integrity: Confirm the chemical structure, purity (>95%), and stability of your PROTAC. Degradation during storage or in the experimental media can be a factor.[5]
-
E3 Ligase Expression: Verify that your cell line expresses sufficient levels of Cereblon (CRBN). CRBN is essential for the activity of pomalidomide-based PROTACs. You can check CRBN expression via Western blot.[5][6]
-
Target Protein Expression: Ensure your cell line expresses the protein of interest (POI) at a detectable level.
Q3: I'm observing a "hook effect" with my pomalidomide PROTAC. What is it and how can I mitigate it?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[4] This results in a bell-shaped dose-response curve. It occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) rather than the productive ternary complex (Target-PROTAC-CRBN).[4][7]
-
To mitigate the hook effect:
-
Extend the Dose-Response Range: Test a wider range of concentrations to identify the optimal concentration for maximal degradation.[7]
-
Optimize Linker: An optimized linker that promotes strong cooperative binding in the ternary complex can sometimes lessen the hook effect.[4]
-
Assess Ternary Complex Formation: Use biophysical assays like NanoBRET, SPR, or FRET to directly measure ternary complex formation at various concentrations.[4][8][9][10][11]
-
Q4: My PROTAC engages the target protein but doesn't cause degradation. What could be the issue?
A4: This suggests that a ternary complex is forming, but it's non-productive, meaning the geometry is not optimal for ubiquitination.
-
Linker Issues: The linker length or composition may be suboptimal, leading to a ternary complex conformation where the lysine (B10760008) residues on the target protein are not accessible to the E3 ligase.[4] Consider synthesizing analogs with different linker lengths and compositions.[4]
-
Impaired Ubiquitination: The ubiquitination machinery itself might be compromised in your cell line.
Q5: I'm concerned about off-target effects with my pomalidomide PROTAC. What are the common off-targets and how can I reduce them?
A5: A significant challenge with pomalidomide-based PROTACs is the off-target degradation of zinc finger (ZF) transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3).[12][13][] This is an inherent activity of the pomalidomide moiety.[6][12]
-
Strategies to reduce off-target effects:
-
C5 Position Modification: Introducing bulky substituents at the C5 position of the pomalidomide's phthalimide (B116566) ring can sterically hinder the binding of zinc finger proteins.[12][13][15]
-
Dose Optimization: Use the lowest effective concentration of your PROTAC to minimize off-target degradation.[12]
-
Alternative E3 Ligase: Consider designing a PROTAC that utilizes a different E3 ligase, such as VHL, which will have a different off-target profile.[12]
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No target degradation | 1. Low or no CRBN expression in the cell line.[6][16] 2. Low or no target protein expression. 3. PROTAC instability or poor cell permeability.[4][6] 4. Inefficient ternary complex formation.[4][16] | 1. Confirm CRBN expression by Western blot. Select a different cell line if necessary. 2. Confirm target protein expression by Western blot. 3. Assess PROTAC stability and permeability. Modify linker (e.g., add PEGs) to improve solubility.[4] 4. Perform ternary complex formation assays (e.g., NanoBRET, SPR).[4][9] Synthesize PROTACs with different linkers.[4] |
| Weak target degradation | 1. Suboptimal PROTAC concentration (could be in the "hook effect" range).[7] 2. Suboptimal treatment time. 3. Non-productive ternary complex formation.[4] | 1. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM). 2. Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours).[3] 3. Redesign the PROTAC with different linker lengths and attachment points.[4] |
| "Hook Effect" observed | High PROTAC concentrations lead to the formation of non-productive binary complexes.[4][7] | 1. Titrate the PROTAC over a broad concentration range to identify the optimal concentration for degradation. 2. Directly measure ternary complex formation using biophysical assays to correlate with degradation data.[7] |
| Target engagement without degradation | The formed ternary complex is not oriented correctly for ubiquitination. | 1. Redesign the PROTAC with different linker compositions and lengths to alter the geometry of the ternary complex.[4] 2. Perform an in-cell ubiquitination assay to confirm if the target is being ubiquitinated. |
| High off-target degradation | 1. Inherent activity of the pomalidomide moiety on neosubstrates (e.g., IKZF1/3).[6][12] 2. High PROTAC concentration.[12] | 1. Use pomalidomide alone as a control. Consider modifying the pomalidomide at the C5 position to reduce off-target binding.[12][13] 2. Perform a dose-response to find the optimal concentration with minimal off-target effects.[12] |
| Cellular resistance develops | Mutations or downregulation of CRBN or the target protein.[16] | 1. Sequence CRBN and the target protein in resistant cells to check for mutations.[16] 2. Quantify CRBN and target protein expression levels in resistant vs. sensitive cells.[16] |
Experimental Protocols
Western Blot for Protein Degradation
This is the most common method to quantify changes in protein levels.
Objective: To determine the dose-dependent degradation of a target protein and calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1][2]
Methodology:
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.[3]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.[1][3]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1][3]
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[3]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[1][3]
-
-
Detection and Analysis:
In-Cell Ubiquitination Assay
This assay directly assesses whether the PROTAC is inducing the ubiquitination of the target protein.
Objective: To detect polyubiquitin (B1169507) chains on the target protein following PROTAC treatment.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at its optimal degradation concentration and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse cells as described in the Western Blot protocol.
-
-
Immunoprecipitation (IP):
-
Incubate the cell lysate with an antibody against the target protein overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling in sample buffer.[2]
-
Perform SDS-PAGE and Western blotting.
-
Probe the membrane with a primary antibody against ubiquitin. A high molecular weight smear indicates successful polyubiquitination of the target protein.[2][17]
-
The membrane can also be reprobed with the target protein antibody to confirm successful IP.[2]
-
Ternary Complex Formation Assays
Several biophysical techniques can be used to measure the formation of the Target-PROTAC-CRBN complex.[8]
| Assay Type | Principle | Typical Output |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a HaloTag®-labeled CRBN in live cells. An increase in the BRET ratio indicates complex formation.[4][9] | BRET ratio vs. PROTAC concentration. |
| SPR | Surface Plasmon Resonance measures changes in mass on a sensor chip to determine binding kinetics and affinity of the PROTAC and ternary complex.[8][11] | Binding affinity (KD), association/dissociation rates. |
| FRET | Fluorescence Resonance Energy Transfer between fluorescently labeled target and E3 ligase.[10] | FRET signal vs. PROTAC concentration. |
| AlphaLISA® | Amplified Luminescent Proximity Homogeneous Assay where donor and acceptor beads are brought into proximity by the ternary complex, generating a signal.[7][18] | Luminescent signal vs. PROTAC concentration. |
Visualizations
Caption: Pomalidomide PROTAC Mechanism of Action.
Caption: A logical workflow for troubleshooting low PROTAC efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ternary Complex Formation [worldwide.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. benchchem.com [benchchem.com]
- 13. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Ubiquitination Assay - Profacgen [profacgen.com]
- 18. bpsbioscience.com [bpsbioscience.com]
Overcoming the hook effect in pomalidomide PROTAC assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). Our goal is to help you overcome common experimental challenges, with a specific focus on the "hook effect," to ensure reliable and reproducible results in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of pomalidomide (B1683931) PROTAC assays?
A1: The "hook effect" describes a paradoxical phenomenon where the degradation efficiency of a pomalidomide PROTAC decreases at high concentrations.[1][2][3] This results in a characteristic bell-shaped or U-shaped dose-response curve, where maximal protein degradation is observed at an optimal, intermediate PROTAC concentration.[2][4] At excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the Cereblon (CRBN) E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-CRBN) required for ubiquitination and subsequent degradation.[2][3][4]
Q2: Why is it critical to identify and understand the hook effect?
A2: Failing to recognize the hook effect can lead to the misinterpretation of experimental results. A potent PROTAC might be mistakenly classified as inactive if tested only at high concentrations that fall on the right side of the bell-shaped curve where degradation is minimal.[4] Understanding this effect is crucial for the accurate determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies.[2][4]
Q3: At what concentration range is the hook effect typically observed for pomalidomide PROTACs?
A3: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line used.[2][3] However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations.[2][5] It is essential to perform a broad dose-response experiment (e.g., from picomolar to high micromolar) to identify the optimal concentration for degradation and the onset of the hook effect.[2]
Q4: Can the choice of E3 ligase influence the hook effect?
A4: Yes, the choice of the E3 ligase and its corresponding ligand in the PROTAC design can influence the stability and cooperativity of the ternary complex, which in turn affects the propensity for the hook effect.[1] Different E3 ligases have varying expression levels and affinities for their ligands, which can alter the concentration at which the hook effect is observed.[1] Pomalidomide-based PROTACs specifically recruit the Cereblon (CRBN) E3 ligase.[6][]
Q5: How can I differentiate the hook effect from cytotoxicity?
A5: To distinguish the hook effect from cytotoxicity at high PROTAC concentrations, it is recommended to perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your degradation experiment.[5] If a decrease in target protein degradation is not accompanied by a significant loss of cell viability, the observation is likely due to the hook effect.[5] Additionally, biophysical assays that directly measure ternary complex formation, such as AlphaLISA or FRET, can provide direct evidence of reduced ternary complex levels at high PROTAC concentrations, a hallmark of the hook effect.[5]
Troubleshooting Guides
Problem 1: My dose-response curve for protein degradation shows a bell shape.
-
Likely Cause: You are observing the hook effect.[2]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, especially at the higher end, to clearly define the bell-shaped curve.[2]
-
Determine Optimal Concentration: Identify the concentration that achieves the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[2]
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays (e.g., AlphaLISA, NanoBRET, or Co-Immunoprecipitation) to directly measure the formation of the ternary complex at various PROTAC concentrations. A decrease in ternary complex formation at high concentrations will correlate with the observed decrease in degradation.[2][4]
-
Problem 2: I am not observing any degradation of my target protein.
-
Likely Causes: This could be due to several factors, including testing at a concentration that falls within the hook effect region, poor cell permeability of the PROTAC, low E3 ligase expression, or issues with the compound's integrity.[1][2]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: Your initial concentrations might have been too high (in the hook effect region) or too low. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[2]
-
Verify E3 Ligase Expression: Confirm that the cell line you are using expresses sufficient levels of Cereblon (CRBN) using Western blot or qPCR.[1]
-
Evaluate Cell Permeability: PROTACs are large molecules and may have poor cell permeability. Consider using cellular uptake assays to confirm that the PROTAC is entering the cells.[1]
-
Check Compound Integrity: Ensure your pomalidomide PROTAC is properly stored and has not degraded. Prepare fresh stock solutions for your experiments.[1]
-
Review Western Blot Protocol: If using Western blot to assess degradation, troubleshoot your protocol for potential issues such as antibody concentration, transfer efficiency, or blocking conditions.[1]
-
Problem 3: The observed maximal degradation (Dmax) is lower than expected.
-
Likely Causes: The kinetics of degradation may not be optimal at the chosen time point, or the protein may have a slow turnover rate.
-
Troubleshooting Steps:
-
Optimize Incubation Time: Perform a time-course experiment at a fixed, optimal PROTAC concentration (determined from a full dose-response curve) to identify the ideal incubation time for maximal degradation (e.g., 4, 8, 16, 24 hours).[1][2]
-
Consider Protein Turnover: Very stable proteins may require longer incubation times or more potent PROTACs to achieve significant degradation.
-
Quantitative Data Summary
The efficacy of pomalidomide PROTACs is typically characterized by DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved). The following table illustrates a typical dose-response relationship for a pomalidomide-based PROTAC exhibiting a hook effect.
| PROTAC Concentration | % Target Protein Degradation | Ternary Complex Formation (Arbitrary Units) |
| 0.1 nM | 5% | 10 |
| 1 nM | 25% | 40 |
| 10 nM | 70% | 85 |
| 100 nM | 95% (Dmax) | 100 |
| 1 µM | 60% | 70 |
| 10 µM | 20% | 30 |
This table illustrates a typical hook effect, with maximal degradation observed at 100 nM and a reduction in efficacy at higher concentrations, which correlates with a decrease in ternary complex formation.[1][8]
Experimental Protocols
Protocol 1: Dose-Response Analysis of Protein Degradation by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a pomalidomide-based PROTAC.
-
Cell Seeding: Plate cells (e.g., MCF-7, T47D) in 12-well plates at a density that ensures they are in the logarithmic growth phase and sub-confluent at the time of harvest. Allow them to adhere overnight.[1][6]
-
Compound Preparation and Treatment: Prepare a serial dilution of the pomalidomide PROTAC in complete cell culture medium. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve, including the hook effect region.[1][9] Include a vehicle control (e.g., DMSO). Treat the cells for a predetermined time, typically 4-24 hours.[1][6]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[1][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1][10]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-PAGE gel.[1][6]
-
Transfer the separated proteins to a PVDF membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1][4]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.[1][4]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.[1]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized target protein levels against the log of the PROTAC concentration to visualize the dose-response curve, identify the Dmax, and determine the DC50 value.[1]
Protocol 2: AlphaLISA for Ternary Complex Formation
This protocol describes a method to directly measure the formation of the Target Protein-PROTAC-CRBN ternary complex.
-
Reagent Preparation:
-
Prepare serial dilutions of the pomalidomide PROTAC in assay buffer.
-
Prepare solutions of the tagged target protein (e.g., GST-tagged) and the tagged CRBN E3 ligase complex (e.g., FLAG-tagged) in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the tagged target protein, tagged E3 ligase, and the PROTAC dilutions.
-
Include controls with no PROTAC and no proteins.
-
Incubate the plate to allow for ternary complex formation (e.g., 1 hour at room temperature).
-
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells. Incubate in the dark (e.g., 1 hour at room temperature).
-
Signal Detection: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.[4]
Visualizations
Caption: Signaling pathway of pomalidomide PROTAC-mediated protein degradation.
Caption: The mechanism of the PROTAC hook effect.
Caption: A logical workflow for troubleshooting the hook effect in pomalidomide PROTAC assays.
References
Technical Support Center: Enhancing Cell Permeability of Pomalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the cell permeability of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the cell permeability of pomalidomide-based PROTACs?
A1: The primary factors limiting cell permeability are the inherent physicochemical properties of PROTACs. These molecules are often large, with high molecular weights (MW) and a large polar surface area (PSA), which places them outside the typical chemical space of orally bioavailable drugs as described by Lipinski's Rule of Five.[1][2] The linker connecting the pomalidomide (B1683931) moiety to the target protein binder is a significant contributor to these properties.[3]
Q2: How does the linker composition (e.g., PEG vs. alkyl) influence PROTAC permeability?
A2: The linker's composition plays a crucial role in balancing solubility and permeability.[3]
-
Polyethylene glycol (PEG) linkers are hydrophilic and can enhance the solubility and cell permeability of the PROTAC.[3][4]
-
Alkyl chains are more hydrophobic and can also be used to modulate the overall lipophilicity of the molecule. The choice between PEG and alkyl linkers, or a combination of both, must be empirically determined for each specific PROTAC.[3][4]
Q3: Is there an optimal linker length for maximizing cell permeability?
A3: There is no universal optimal linker length; it is highly dependent on the specific target protein and the warhead being used.[3] However, studies have shown that for some targets, a linker length of 16-17 atoms is optimal for achieving high degradation activity, which is often correlated with sufficient cell permeability.[3][4]
Q4: Can modifying the pomalidomide scaffold itself improve permeability?
A4: Yes, modifications to the pomalidomide moiety can influence the properties of the PROTAC. The attachment point of the linker to the pomalidomide core is a critical consideration. C5-substitution on the pomalidomide ring has been shown in some cases to lead to higher degradation activity.[4]
Q5: What is the "hook effect" and how does it relate to cell permeability?
A5: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[3] This occurs because at these high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[3] While not directly a measure of permeability, if a PROTAC has very high cell permeability and accumulates to high intracellular concentrations, the hook effect may be more pronounced.
Troubleshooting Guide
This guide addresses common issues encountered during the development of pomalidomide-based PROTACs with a focus on improving cell permeability.
Problem 1: My pomalidomide-based PROTAC shows good target engagement in biochemical assays but has low or no activity in cell-based assays.
-
Possible Cause: Poor cell permeability is a likely culprit. The PROTAC may not be reaching its intracellular target in sufficient concentrations.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Calculate the molecular weight (MW), cLogP, and polar surface area (PSA) of your PROTAC. If these values are very high, it is a strong indicator of potential permeability issues.
-
Perform a Permeability Assay: Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay to directly measure the permeability of your compound. (See Experimental Protocols section for details).
-
Modify the Linker:
-
Vary Linker Length: Synthesize a small library of PROTACs with varying linker lengths.
-
Alter Linker Composition: If you are using a highly polar linker (e.g., a long PEG chain), consider replacing it with a more hydrophobic alkyl chain or a mixed PEG/alkyl linker.[3]
-
Introduce Rigid Elements: Incorporating rigid moieties like piperazine (B1678402) or cycloalkane rings into the linker can sometimes pre-organize the PROTAC into a more membrane-permeable conformation.[1]
-
-
Consider a Prodrug Strategy: Modify a functional group on the PROTAC to be more lipophilic, with the expectation that it will be cleaved intracellularly to release the active PROTAC.
-
Problem 2: I have modified the linker, but the cell permeability of my PROTAC remains low.
-
Possible Cause: The overall physicochemical properties of the PROTAC, including the warhead and the pomalidomide ligand, may be the dominant factors limiting permeability.
-
Troubleshooting Steps:
-
Re-evaluate the Warhead: If possible, consider using a smaller or more lipophilic warhead that binds to your target protein.
-
Explore Different E3 Ligase Ligands: While this guide focuses on pomalidomide, in some cases, switching to a different E3 ligase ligand, such as one for VHL, might improve the overall properties of the PROTAC.
-
Measure Intracellular Concentration: Use a sensitive method like LC-MS/MS to quantify the amount of PROTAC that is accumulating inside the cells. This will provide a definitive answer as to whether permeability is the primary issue.
-
Problem 3: My PROTAC has moderate permeability, but the degradation of the target protein is still inefficient.
-
Possible Cause: The issue may not be solely due to permeability. The formation of a stable and productive ternary complex (Target-PROTAC-E3 ligase) is also critical for degradation.
-
Troubleshooting Steps:
-
Assess Ternary Complex Formation: Use biophysical assays such as Surface Plasmon Resonance (SPR) or NanoBRET to confirm that your PROTAC is capable of forming a ternary complex.[3]
-
Check for the "Hook Effect": Perform a dose-response experiment over a wide range of concentrations to see if you observe a bell-shaped curve for degradation, which is indicative of the hook effect.[3]
-
Verify E3 Ligase Expression: Ensure that the cell line you are using expresses sufficient levels of Cereblon (CRBN), the E3 ligase that pomalidomide recruits.
-
Data Presentation
Table 1: Impact of Linker Length on p38α Degradation
| PROTAC ID | Linker Composition | Linker Length (atoms) | p38α Degradation (DC50 in T47D cells) |
| NR-1a | PEG-like | 8 | No degradation |
| NR-5c | Alkyl + Triazole | 15 | 110 nM |
| NR-6a | Alkyl + Triazole | 16 | 28 nM |
| NR-7h | Alkyl + Triazole | 17 | 33 nM |
| NR-1c | PEG-like | 20 | 1100 nM |
This table highlights an optimal linker length window of 16-17 atoms for this specific PROTAC series.[3]
Table 2: Permeability and Cellular Activity of Amide vs. Ester PROTACs
| PROTAC | Linker Modification | PAMPA Permeability (Pₑ, 10⁻⁶ cm/s) | ALogP | Brd4 Degradation (pDC₅₀) |
| MZ1 | Amide | 0.01 | 3.6 | 7.2 ± 0.2 |
| O-MZ1 | Ester | 0.1 | 4.3 | 6.9 ± 0.2 |
| ARV-771 | Amide | 0.2 | 4.2 | 7.4 ± 0.2 |
| O-ARV-771 | Ester | 0.3 | 4.8 | 7.2 ± 0.2 |
This table demonstrates that replacing an amide bond in the linker with an ester can lead to increased permeability and influence cellular degradation activity.[5]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of PROTACs.
-
Materials:
-
96-well filter plates with a PVDF membrane.
-
96-well acceptor plates.
-
Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
PROTAC stock solution in DMSO.
-
LC-MS/MS system for analysis.
-
-
Procedure: a. Membrane Coating: Apply 5 µL of the phospholipid solution to the membrane of each well in the filter plate. Allow the solvent to evaporate. b. Prepare Acceptor Plate: Add 200 µL of PBS to each well of the acceptor plate. c. Prepare Donor Plate: Dilute the PROTAC stock solution in PBS to the desired final concentration (e.g., 10 µM). Add 200 µL of this solution to each well of the coated filter plate. d. Incubation: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter plate is in contact with the buffer in the acceptor plate. Incubate the plate assembly at room temperature for 4-18 hours. e. Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells. f. Analysis: Analyze the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method. g. Calculation of Apparent Permeability (Papp): Papp (cm/s) = [-VD * VA / ((VD + VA) * Area * Time)] * ln(1 - [CA] / [Cequilibrium]) Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
Area = Surface area of the membrane
-
Time = Incubation time in seconds
-
[CA] = Concentration in the acceptor well
-
[Cequilibrium] = Equilibrium concentration
-
Protocol 2: Caco-2 Permeability Assay
This protocol describes a cell-based assay that models intestinal permeability.
-
Materials:
-
Caco-2 cells.
-
Transwell inserts (e.g., 24-well format).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4.
-
PROTAC stock solution in DMSO.
-
LC-MS/MS system for analysis.
-
-
Procedure: a. Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at a high density. b. Cell Culture and Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. c. Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. d. Permeability Experiment (Apical to Basolateral): i. Wash the monolayer with pre-warmed HBSS. ii. Add the PROTAC solution in HBSS to the apical (upper) chamber. iii. Add fresh HBSS to the basolateral (lower) chamber. iv. Incubate at 37°C with gentle shaking. v. At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh HBSS. e. Permeability Experiment (Basolateral to Apical): Perform the experiment in the reverse direction to assess efflux. f. Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS. g. Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt = Rate of permeation
-
A = Surface area of the membrane
-
C0 = Initial concentration in the donor chamber
-
Protocol 3: Cellular Uptake Assay using LC-MS/MS
This protocol allows for the direct quantification of intracellular PROTAC concentration.
-
Materials:
-
Cell line of interest.
-
Cell culture plates (e.g., 6-well plates).
-
PROTAC stock solution in DMSO.
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA buffer).
-
LC-MS/MS system.
-
-
Procedure: a. Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight. b. PROTAC Treatment: Treat the cells with the desired concentration of the PROTAC for a specific time (e.g., 1, 4, 24 hours). c. Cell Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC. d. Cell Lysis: Add lysis buffer to each well and incubate on ice. e. Lysate Collection: Scrape the cells and collect the lysate. f. Protein Quantification: Determine the protein concentration in each lysate sample (e.g., using a BCA assay). g. Sample Preparation for LC-MS/MS: Precipitate the protein from the lysate (e.g., with cold acetonitrile) and centrifuge to pellet the protein. Collect the supernatant containing the PROTAC. h. Analysis: Analyze the concentration of the PROTAC in the supernatant using a validated LC-MS/MS method. i. Data Normalization: Normalize the intracellular PROTAC concentration to the total protein concentration of the lysate.
Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Troubleshooting workflow for low cellular activity of PROTACs.
References
Pomalidomide 4'-alkylC4-acid Stability Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Pomalidomide (B1683931) 4'-alkylC4-acid in solution. The following information is curated to address common experimental challenges and provide a framework for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My Pomalidomide 4'-alkylC4-acid solution appears to be degrading. What are the likely causes?
A1: Pomalidomide and its derivatives are susceptible to degradation in solution, primarily through hydrolysis of the glutarimide (B196013) and phthalimide (B116566) rings. Factors influencing stability include pH, temperature, and the presence of certain enzymes or reactive chemical species.[1][2][3] For this compound, the alkyl-acid linker may also be susceptible to chemical modifications depending on the solution's composition.
Q2: What is the optimal pH range for storing this compound solutions?
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in organic solvents like DMSO and DMF.[6][7] For long-term storage, it is recommended to store the compound as a solid at -20°C.[6][7][8][9] Once in solution, for example in DMSO, it should be stored at -20°C or -80°C and used within a month to prevent loss of potency.[7][8] Aqueous solutions are not recommended for long-term storage.[9] If aqueous buffers are required, it is best to prepare them fresh from a DMSO stock solution for immediate use.[9]
Q4: Can I expect epimerization of the chiral center on the glutarimide ring?
A4: Yes, epimerization at the chiral center of the glutarimide ring is a known phenomenon for thalidomide (B1683933) and its analogs, and this process can be base-catalyzed.[2] This can be a significant issue as the different enantiomers may have different biological activities. Working at neutral or slightly acidic pH can help to minimize the rate of epimerization.
Q5: What are the primary degradation products I should be looking for?
A5: The primary degradation of pomalidomide involves hydrolysis of the glutarimide ring, leading to the formation of two diastereomeric ring-opened products.[1] Further hydrolysis can occur at the phthalimide ring. For the 4'-alkylC4-acid derivative, degradation could also potentially occur at the linker.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues with this compound solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity in my assay. | Degradation of the compound due to improper storage or handling. | 1. Prepare fresh solutions from a new solid stock.2. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[8]3. Verify the pH of your assay buffer and adjust if necessary to a more neutral or slightly acidic range.4. Minimize the time the compound spends in aqueous solution before use. |
| Appearance of unexpected peaks in my HPLC/LC-MS analysis. | Chemical degradation of the compound. | 1. Confirm the identity of the new peaks by mass spectrometry. Compare the masses to expected hydrolysis products.2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify degradation products.3. Review your solution preparation and storage conditions (pH, temperature, light exposure). |
| Precipitation of the compound from solution. | Poor solubility in the chosen solvent or buffer. | 1. This compound has limited solubility in aqueous buffers.[9] Ensure the final concentration does not exceed its solubility limit.2. When diluting a DMSO stock into an aqueous buffer, do so slowly with vigorous mixing.3. Consider using a co-solvent if compatible with your experimental system. |
Quantitative Data Summary
While specific quantitative stability data for this compound is not publicly available, the following table summarizes the stability of the parent compound, pomalidomide, under various conditions, which can serve as a useful reference.
| Compound | Matrix/Solvent | Condition | Stability | Reference |
| Pomalidomide | Human Plasma | Room Temperature | Stable for up to 2 hours | [4][5] |
| Pomalidomide | Human Plasma with 0.1% HCl | Room Temperature | Stable for up to 8 hours | [4][5] |
| Pomalidomide | Human Plasma | 4 Freeze-Thaw Cycles | Stable (<12% change) | [4][5] |
| Pomalidomide | Human Plasma | 24 hours at 4°C | Stable (<2% change) | [5] |
| Pomalidomide | DMSO | -20°C | Stable for up to 1 month | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution for use in biological assays.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound solid to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of solid using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in the dark.
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade this compound to identify potential degradation products and assess its stability under various stress conditions.
Materials:
-
This compound stock solution (in a suitable solvent like acetonitrile (B52724) or DMSO)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with UV or MS detector
-
pH meter
-
Water bath or incubator
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a predetermined time (e.g., 2, 6, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a predetermined time. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature in the dark for a predetermined time.
-
Thermal Degradation: Place an aliquot of the stock solution in an incubator at a high temperature (e.g., 70°C) for a predetermined time.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines.
-
Analysis: Analyze the stressed samples at different time points by a stability-indicating HPLC or UPLC method. Compare the chromatograms with that of an unstressed control sample to identify degradation products and calculate the percentage of degradation.
Visualizations
Caption: Pomalidomide's mechanism of action via Cereblon-mediated protein degradation.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 4. A Sensitive and Robust HPLC Assay with Fluorescence Detection for the Quantification of Pomalidomide in Human Plasma for Pharmacokinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive and robust HPLC assay with fluorescence detection for the quantification of pomalidomide in human plasma for pharmacokinetic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS 2225940-48-5 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Pomalidomide-Based PROTACs
Welcome to the technical support center for researchers utilizing pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to off-target effects during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with pomalidomide-based PROTACs?
A1: The most well-documented off-target effect of pomalidomide-based PROTACs is the unintended degradation of zinc-finger (ZF) proteins.[1][2][3][4] The pomalidomide (B1683931) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, can independently induce the degradation of natural CRBN neosubstrates, many of which are ZF transcription factors like IKZF1, IKZF3, ZFP91, and SALL4.[1][5][6][7] This occurs because the pomalidomide part of the PROTAC can form a ternary complex with CRBN and these ZF proteins, leading to their ubiquitination and subsequent proteasomal degradation, independent of the PROTAC's intended target.[1][8]
Q2: How can I minimize the off-target degradation of zinc-finger (ZF) proteins?
A2: A key strategy to minimize off-target ZF protein degradation is to modify the pomalidomide ligand.[3][8] Research has demonstrated that attaching the linker to the C5 position of the pomalidomide's phthalimide (B116566) ring, rather than the C4 position, can create steric hindrance that disrupts the interaction with ZF proteins without compromising CRBN binding.[8][9] This modification has been shown to lead to a more favorable selectivity profile.[9] Utilizing these next-generation pomalidomide analogs, such as Pomalidomide-C5-azide, is a preferred method for developing more specific PROTACs.[8]
Q3: What is the "hook effect" and how does it relate to off-target effects?
A3: The "hook effect" is a phenomenon observed in many PROTAC experiments where increasing the PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation.[5][8] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-CRBN) rather than the productive ternary complex (Target-PROTAC-CRBN) required for degradation.[10] This can have adverse consequences, as the formation of E3-PROTAC binary complexes could potentially increase off-target degradation by binding to lower-affinity off-target proteins.[5] Therefore, it is crucial to perform a full dose-response curve to identify the optimal concentration range for maximal degradation (DC50 and Dmax) and to avoid concentrations that induce the hook effect.[8]
Q4: My PROTAC is not degrading the intended target. Could this be related to the CRBN ligand?
A4: Yes, several factors related to the pomalidomide ligand and the CRBN E3 ligase can lead to a lack of activity. First, ensure that the cell line or tissue being used expresses sufficient levels of CRBN, as low expression is a common reason for failure.[10][11] Second, confirm the binary engagement of your PROTAC, meaning it can independently bind to both the target protein and CRBN.[10] Finally, the linker connecting pomalidomide to the target-binding ligand is critical; a linker that is too short or too long can prevent the formation of a stable and productive ternary complex.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| High levels of off-target protein degradation observed in proteomics. | The pomalidomide moiety is recruiting its natural neosubstrates (e.g., ZF proteins).[1] | • Re-design the PROTAC using a pomalidomide analog with the linker at the C5 position to minimize ZF protein binding.[3][8]• Use a lower concentration of the PROTAC that is still effective for on-target degradation but may reduce off-target effects. |
| Inconsistent degradation results between experiments. | The PROTAC compound may be unstable in the cell culture medium. | • Assess the chemical stability of your PROTAC in your experimental media over the time course of the experiment.[11] |
| Reduced target degradation at high PROTAC concentrations (Hook Effect). | Excess PROTAC is forming non-productive binary complexes instead of the required ternary complex.[5][8] | • Perform a complete dose-response curve to determine the optimal concentration (DC50) for maximal degradation (Dmax).[8]• Conduct subsequent experiments using concentrations within this optimal range. |
| No target degradation is observed on a Western blot. | 1. Insufficient CRBN expression in the cell line.[10]2. Poor cell permeability of the PROTAC.[11]3. The PROTAC is unable to form a stable ternary complex. | 1. Confirm CRBN expression levels in your cell model via Western blot or qPCR.2. Assess cell permeability using assays like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells.[11][12]3. Verify binary binding to both the target and CRBN using biophysical methods (e.g., SPR, ITC).[13] If binding is confirmed, optimize the linker length and composition.[8] |
| Cell viability is significantly reduced, even at low PROTAC concentrations. | Off-target degradation of an essential protein (e.g., a critical ZF protein) may be causing toxicity.[1] | • Perform global proteomics at various PROTAC concentrations to identify which off-target proteins are being degraded.[4][12]• Correlate the degradation profile of off-target proteins with the observed cytotoxicity. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance and off-target effects of pomalidomide-based PROTACs.
Table 1: Degradation Potency of Pomalidomide-Based PROTACs for On-Targets (Note: Data is compiled from different studies and experimental conditions may vary.)
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Compound 2 | B-Raf | MCF-7 | ~1.3 µM (IC50) | Not Specified | [14] |
| ZQ-23 | HDAC8 | HCT116 | 147 nM | 93% | [15] |
| P4B | B-Raf (V600E) | Not Specified | Not Specified | Not Specified | [14] |
Table 2: Impact of Pomalidomide Linker Position on Off-Target Degradation (Note: Data is illustrative, based on findings that C5 modifications reduce off-target effects.[8])
| Pomalidomide Linker Position | Off-Target Protein | Relative Degradation | Rationale |
| C4 Position | ZFP91 | High | Allows for favorable ternary complex formation with ZF proteins. |
| C5 Position | ZFP91 | Low / Minimal | Steric hindrance from the C5 modification disrupts binding and degradation of ZF proteins.[8][9] |
Table 3: Binding Affinities of Ligands to Cereblon (CRBN) (Note: Pomalidomide-C5-azide's utility is based on the high affinity of its parent molecule, pomalidomide.[16])
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method | Reference |
| Pomalidomide | ~157 nM | 1.2 - 3 µM | Competitive Titration, TR-FRET | [16] |
| Lenalidomide | ~178 nM | 1.5 - 3 µM | Competitive Titration, TR-FRET | [16] |
| Thalidomide | ~185 nM | 2.5 - 3 µM | Competitive Titration, TR-FRET | [16] |
Visualized Workflows and Pathways
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Zinc-Finger Protein Degradation with Pomalidomide Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pomalidomide (B1683931) analogs to minimize zinc-finger protein (ZFP) degradation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which pomalidomide and its analogs induce the degradation of zinc-finger proteins?
A1: Pomalidomide and its analogs, often referred to as immunomodulatory drugs (IMiDs), function as "molecular glues".[1] They bind to the Cereblon (CRBN) protein, which is a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[2][3][] This binding event alters the substrate specificity of CRBN, enabling it to recognize and recruit specific Cys2-His2 (C2H2) zinc-finger transcription factors, most notably Ikaros (IKZF1) and Aiolos (IKZF3).[2][5][6] The CRL4-CRBN complex then ubiquitinates these recruited ZFPs, tagging them for degradation by the proteasome.[5][6]
Q2: What are the primary off-target zinc-finger proteins degraded by pomalidomide?
A2: The most well-documented off-target zinc-finger proteins degraded by pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][5] The degradation of these proteins is a known inherent activity of the pomalidomide scaffold.[1] Beyond IKZF1 and IKZF3, studies have identified other ZFPs that can be degraded by pomalidomide and its analogs, although often to a lesser extent.[2][7]
Q3: How can off-target degradation of zinc-finger proteins be minimized when using pomalidomide-based PROTACs?
A3: Minimizing off-target ZFP degradation is crucial for the therapeutic applicability of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).[8] Research has demonstrated that modifying the pomalidomide scaffold can significantly reduce off-target effects. Specifically, substitutions at the C5 position of the phthalimide (B116566) ring can create steric hindrance that disrupts the interaction with endogenous ZFPs like IKZF1 and IKZF3, thereby reducing their degradation while maintaining or even enhancing on-target activity.[8][9][10] In contrast, modifications at the C4 position have been associated with greater off-target ZFP degradation.[9][10]
Troubleshooting Guides
Problem 1: Incomplete or No Degradation of the Target Zinc-Finger Protein
| Possible Cause | Solution |
| Cell Line Insensitivity | Ensure the cell line expresses sufficient levels of CRBN, which is essential for pomalidomide activity.[1] CRBN expression can be verified by Western blot. |
| Suboptimal Treatment Conditions | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for maximal degradation. Degradation of IKZF1 and IKZF3 can be observed as early as 1-3 hours after treatment.[1] |
| Proteasome Inhibition | Ensure that other compounds in your experimental setup are not inadvertently inhibiting the proteasome. As a control, pre-treat cells with a known proteasome inhibitor like MG132, which should block pomalidomide-induced degradation.[1][11] |
| PROTAC Instability | The chemical stability of the PROTAC molecule can affect its efficacy. The linker and its attachment points can influence the aqueous stability of the compound.[1] Consider synthesizing more stable analogs if degradation is consistently poor. |
Problem 2: Significant Off-Target Protein Degradation
| Possible Cause | Solution |
| Inherent Pomalidomide Activity | Pomalidomide itself induces the degradation of endogenous ZFPs like IKZF1 and IKZF3.[1] Include a control where cells are treated with pomalidomide alone to distinguish between the intended PROTAC effect and the inherent activity of the pomalidomide moiety. |
| PROTAC Design | Modifications to the pomalidomide scaffold can reduce off-target effects. Research indicates that substitutions at the C5 position of the phthalimide ring can minimize the degradation of some off-target ZFPs.[1][8][9] |
| High PROTAC Concentration | Using excessively high concentrations of your PROTAC can lead to non-specific interactions and off-target degradation. It is recommended to use concentrations around the DC50 value for your target protein.[1] |
Quantitative Data
The following table summarizes key quantitative data related to the degradation of zinc-finger proteins by pomalidomide and its analogs.
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| Pomalidomide | Aiolos (IKZF3) | MM.1S | 8.7 | >95 | [1] |
| Pomalidomide Analog 19 | Aiolos (IKZF3) | MM.1S | 120 | 85 | [1] |
| Pomalidomide Analog 17 | Aiolos (IKZF3) | MM.1S | 1400 | 83 | [1] |
| XZ424 (BCL-XL PROTAC) | BCL-XL | MOLT-4 | ~100 | 85 | [1] |
Experimental Protocols
Western Blot for IKZF1/IKZF3 Degradation
This protocol is designed to assess the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) in a multiple myeloma cell line such as MM.1S.[1]
Materials:
-
MM.1S cells
-
Pomalidomide or pomalidomide-based PROTAC
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Culture MM.1S cells to the desired density. Treat cells with various concentrations of pomalidomide/PROTAC or DMSO for the desired time (e.g., 6 hours).[1]
-
Cell Lysis: Harvest cells by centrifugation and wash with cold PBS. Lyse the cell pellet with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Western Blot: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against IKZF1, IKZF3, and a loading control. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody and visualize with an ECL substrate.
Co-Immunoprecipitation (Co-IP) for CRBN-IKZF1/IKZF3 Interaction
This protocol assesses the pomalidomide-dependent interaction between CRBN and its neosubstrates, IKZF1 and IKZF3.[1]
Materials:
-
HEK293T cells
-
Expression vectors for FLAG-tagged CRBN and HA-tagged IKZF1/IKZF3
-
Transfection reagent
-
Pomalidomide
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5% NP-40)
-
Anti-FLAG agarose (B213101) beads
-
FLAG peptide for elution
-
Wash buffer (same as lysis buffer)
-
Primary antibodies: anti-HA, anti-FLAG
Procedure:
-
Transfection and Treatment: Co-transfect HEK293T cells with FLAG-CRBN and HA-IKZF1 or HA-IKZF3 expression vectors. 48 hours post-transfection, treat the cells with pomalidomide (e.g., 10 µM) or DMSO for 1 hour.[1]
-
Cell Lysis: Harvest and lyse the cells in lysis buffer. Clarify the lysates by centrifugation.[1]
-
Immunoprecipitation: Incubate the cleared lysates with anti-FLAG agarose beads for 2-4 hours at 4°C with gentle rotation. Wash the beads three times with wash buffer.[1]
-
Elution: Elute the bound proteins by incubating the beads with FLAG peptide.[1]
-
Western Blot Analysis: Analyze the eluted proteins and input lysates by Western blotting with anti-HA and anti-FLAG antibodies to detect the co-immunoprecipitated proteins.
Visualizations
Caption: Mechanism of pomalidomide-induced zinc-finger protein degradation.
Caption: Troubleshooting workflow for ZFP degradation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. beyondspringpharma.com [beyondspringpharma.com]
- 7. Defining the human C2H2 zinc finger degrome targeted by thalidomide analogs through CRBN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Pomalidomide PROTAC Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results in pomalidomide-based Proteolysis Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for observing no or low degradation of my target protein?
A1: Lack of target protein degradation is a frequent issue with several potential causes. These include inefficient ternary complex formation, where the PROTAC fails to effectively bring together the target protein and the Cereblon (CRBN) E3 ligase.[1] Poor cell permeability of the PROTAC molecule can also be a factor, preventing it from reaching its intracellular targets.[2] Additionally, the chosen cell line may have insufficient expression levels of CRBN, which is essential for the activity of pomalidomide-based PROTACs.[3][4] It is also possible that the linker connecting the pomalidomde and the target-binding ligand is of a suboptimal length or composition, leading to steric hindrance or an unproductive ternary complex geometry.[1][5]
Q2: What is the "hook effect" and how can I mitigate it?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[2] This occurs because the excess PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of binary complexes (e.g., Target-PROTAC or CRBN-PROTAC) instead of the productive ternary complex (Target-PROTAC-CRBN) required for degradation.[2][6][7] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to fully characterize the bell-shaped curve.[2][8] Testing lower concentrations is often key to finding the maximal degradation window.[2]
Q3: My pomalidomide-based PROTAC is causing degradation of unintended proteins. Why is this happening and what can be done?
A3: Off-target effects with pomalidomide-based PROTACs often stem from the inherent activity of the pomalidomide (B1683931) moiety itself. Pomalidomide is known to recruit and induce the degradation of endogenous zinc-finger (ZF) proteins, such as IKZF1 and IKZF3, independently of the intended target.[4][6] This can lead to unintended biological consequences.[4] To address this, modifications to the pomalidomide scaffold, particularly at the C5 position of the phthalimide (B116566) ring, have been shown to reduce the degradation of off-target ZF proteins by creating steric hindrance.[4][9] Performing global proteomics can help identify the scope of off-target degradation.[10]
Q4: Why do my results differ between biochemical assays (e.g., TR-FRET) and cellular degradation assays (e.g., Western Blot)?
A4: Discrepancies between biochemical and cellular assays are common because biochemical assays with purified proteins do not fully replicate the complex intracellular environment.[11] Factors present in cells, such as post-translational modifications, protein concentrations, and competing endogenous molecules, can significantly influence ternary complex formation and stability. While a stable ternary complex may be observed in a biochemical assay, it may not be in a productive conformation for ubiquitination within the cell. Conversely, a transient ternary complex, which might be difficult to detect biochemically, could be sufficient to drive degradation in a cellular context due to the catalytic nature of PROTACs.
Q5: I'm observing high variability between my experimental replicates. What are the likely causes?
A5: High variability can be attributed to several factors. Inconsistent cell culture conditions, such as cell passage number, confluency, or overall health, can affect protein expression and the efficiency of the ubiquitin-proteasome system.[2] Inaccurate preparation of PROTAC stock solutions and dilutions can also lead to significant variability.[3] Ensuring consistent incubation times and standardizing cell seeding densities are critical for reproducible results.[2][3]
Troubleshooting Guides
Problem 1: No or Low Target Protein Degradation
If you have confirmed the chemical integrity of your synthesized PROTAC, follow this workflow to diagnose the issue:
Problem 2: The "Hook Effect" is Observed
High PROTAC concentrations can lead to the formation of unproductive binary complexes over the desired ternary complex, reducing degradation efficiency.[2][6]
Solutions:
-
Perform a Wide Dose-Response: Test your PROTAC over a broad concentration range (e.g., 0.1 nM to 100 µM) to identify the optimal degradation concentration.[8]
-
Focus on Lower Concentrations: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[2]
-
Assess Ternary Complex Formation: Use biophysical assays like AlphaLISA or TR-FRET to correlate ternary complex formation with the degradation profile. A decrease in the signal at high concentrations can confirm the hook effect.[12][13]
-
Confirm with a Cell Viability Assay: Run a cytotoxicity assay (e.g., MTT) in parallel to ensure the reduced degradation is not due to cell death at high compound concentrations.[8]
Quantitative Data Summary
The efficacy of PROTACs is measured by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide representative data for various pomalidomide-based PROTACs.
Table 1: Degradation Potency (DC50) of EGFR-Targeting PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Reference |
|---|---|---|---|---|
| Compound 15 | EGFRWT | A549 | 43.4 | [14] |
| Compound 16 | EGFRWT | A549 | 32.9 |[14] |
Table 2: Degradation Potency (DC50) and Dmax of HDAC8-Targeting PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
|---|
| ZQ-23 | HDAC8 | N.A. | 147 | 93 |[15] |
Table 3: Comparative Performance of ALK-Targeting PROTACs with Different Linker Attachments
| PROTAC | Linker Attachment | Target Protein | Cell Line | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target ZF Degradation | Reference |
|---|---|---|---|---|---|---|---|
| MS4078 | C4-alkyne | ALK | SU-DHL-1 | ~50 | >90 | High | [9] |
| dALK-2 | C5-alkyne | ALK | SU-DHL-1 | ~10 | >95 | Low |[9] |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)
This is the primary method to quantify the dose-dependent degradation of a target protein.[9][16]
-
Cell Seeding and Treatment:
-
Seed cells at a density that ensures they are in the logarithmic growth phase during treatment.[17]
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the pomalidomide-based PROTAC. Include a vehicle control (e.g., DMSO).[17]
-
Incubate for a predetermined time (e.g., 18-24 hours).[9]
-
-
Cell Lysis:
-
Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration, add Laemmli sample buffer, and boil at 95°C for 5-10 minutes.[17]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[6]
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.[6][17]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[17]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection and Analysis:
-
Visualize protein bands using an ECL substrate and an imaging system.[17]
-
Quantify band intensities using densitometry software.[19]
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).[16]
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[9][16]
-
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that protein degradation is mediated by the ubiquitin-proteasome system by detecting the accumulation of the ubiquitinated target protein.[9][11]
-
Cell Treatment:
-
Cell Lysis:
-
Immunoprecipitation (IP):
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads, typically by boiling in Laemmli buffer.[9][11]
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membrane with a primary antibody against ubiquitin. A high molecular weight smear above the band for the target protein indicates successful ubiquitination.[9]
-
Signaling Pathway and Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. escholarship.org [escholarship.org]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 14. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Optimizing reaction conditions for pomalidomide conjugation
Welcome to the technical support center for optimizing pomalidomide (B1683931) conjugation reactions. This guide is intended for researchers, scientists, and drug development professionals. Here you will find frequently asked questions, detailed troubleshooting guides, optimized experimental protocols, and key data to help you succeed in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of pomalidomide conjugation? A1: Pomalidomide conjugation is primarily used in the development of targeted therapeutics. The most common applications include the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). In PROTACs, pomalidomide acts as an E3 ligase ligand, recruiting the Cereblon (CRBN) E3 ubiquitin ligase to a specific protein of interest for degradation.[1][2]
Q2: What are the main chemical strategies for conjugating pomalidomide to other molecules? A2: There are three main strategies:
-
Nucleophilic Aromatic Substitution (SNAr): This method typically involves reacting an amine-containing linker with 4-fluorothalidomide to generate the pomalidomide core. It is a common route for creating pomalidomide-linker constructs.[3]
-
Amine-Reactive Conjugation: This involves using a pomalidomide derivative that has been pre-functionalized with an amine-reactive group, such as an N-Hydroxysuccinimide (NHS) ester. This pomalidomide-linker-NHS ester can then react with primary amines (like lysine (B10760008) residues) on a protein or antibody.[]
-
Bioorthogonal Click Chemistry: The most common method is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This involves reacting a pomalidomide-azide derivative with a biomolecule that has been modified to contain a strained alkyne, such as dibenzocyclooctyne (DBCO). This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes.[5][]
Q3: Why is the choice of linker important in pomalidomide conjugates? A3: The linker is a critical component that influences the physicochemical properties, solubility, cell permeability, and overall efficacy of the final conjugate.[2] In PROTACs, the linker's length and composition are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] Common linker types include polyethylene (B3416737) glycol (PEG) and alkyl chains.[2]
Q4: What are the key safety precautions when working with pomalidomide? A4: Pomalidomide is a thalidomide (B1683933) analog and a known teratogen that can cause severe birth defects or harm to an unborn child.[5][7] It is contraindicated for use during pregnancy.[8] All handling of pomalidomide powder should be conducted in a certified chemical fume hood.[5][7] Personal protective equipment (PPE), including chemical-resistant gloves (nitrile is recommended), safety goggles, and a lab coat, is mandatory.[5] Waste must be disposed of as hazardous waste according to institutional regulations.[5]
Pomalidomide Mechanism of Action
Troubleshooting Guide
This guide addresses common issues encountered during pomalidomide conjugation reactions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | (General): Poor solubility of pomalidomide derivative. | Pomalidomide is sparingly soluble in aqueous buffers. Dissolve it first in an anhydrous organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. The final concentration of the organic solvent should typically not exceed 10%.[9][10] |
| (SNAr): Use of primary amine linkers. | Secondary amines consistently provide greater yields than primary amines in SNAr reactions with 4-fluorothalidomide. If possible, redesign your linker to use a secondary amine for the conjugation step.[3][11] | |
| (SNAr): Suboptimal temperature. | The reaction is temperature-dependent. For primary amines, yields increase with temperature up to 130°C. For secondary amines, the optimal temperature is generally around 90°C.[11] | |
| (NHS Ester): Incorrect pH. | The reaction of NHS esters with primary amines is highly pH-dependent. The optimal range is typically pH 7.2-8.5, with pH 8.3-8.5 often recommended. Below this range, the amine is protonated and less reactive; above this range, hydrolysis of the NHS ester dominates.[9][10] | |
| (NHS Ester): Buffer contains primary amines (e.g., Tris, Glycine). | Amine-containing buffers will compete with the target molecule for the NHS ester. Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or borate (B1201080) before starting the conjugation.[9] | |
| (SPAAC - Click Chemistry): Inefficient reaction kinetics. | While the reaction can proceed at 4°C, increasing the temperature to room temperature (25°C) or 37°C can significantly increase the rate. Monitor the reaction for 16-24 hours.[3][12] | |
| (SPAAC): Steric hindrance. | If the azide (B81097) or DBCO group is sterically hindered, the reaction rate will be slow. Consider using a linker with a PEG spacer to increase accessibility.[3] | |
| Formation of Side Products / Impure Conjugate | (SNAr): Use of DMF as a solvent with primary amines. | At elevated temperatures, DMF can formylate the primary amine, leading to a dimethylamine (B145610) byproduct that also reacts with 4-fluorothalidomide, creating hard-to-remove impurities. Switch to DMSO as the solvent to avoid this side reaction.[11] |
| (NHS Ester): Hydrolysis of the NHS ester. | NHS esters are moisture-sensitive. Always use anhydrous DMSO or DMF to prepare stock solutions and prepare them immediately before use. Avoid repeated freeze-thaw cycles.[9] | |
| (SPAAC): Reaction with free thiols. | Strained alkynes like DBCO can sometimes react with free thiols (e.g., cysteine residues) in proteins. To prevent this, block free thiols by pre-treating the protein with a thiol-reactive agent like iodoacetamide (B48618) (IAM) before the SPAAC reaction.[13] | |
| Protein Aggregation or Precipitation | (NHS Ester): Over-labeling of the protein (high Drug-to-Antibody Ratio). | A high degree of labeling can alter the protein's properties and cause aggregation. Reduce the molar excess of the pomalidomide-NHS ester reagent in the reaction. Perform small-scale pilot reactions with varying molar ratios to find the optimal balance.[9] |
| (General): Suboptimal buffer conditions. | Ensure the buffer conditions (pH, ionic strength) are optimal for your specific protein's stability throughout the conjugation and purification process. | |
| Inconsistent Results Between Batches | (General): Reagent degradation. | Ensure proper storage of pomalidomide derivatives and linkers, typically at -20°C or -80°C, protected from light and moisture. Use fresh, high-quality reagents and solvents.[3] |
| (General): Inaccurate quantification of reactants. | Ensure accurate concentration measurements of your protein/antibody and pomalidomide-linker stock solutions before starting the reaction. |
Troubleshooting Workflow for Low Conjugation Yield
Quantitative Data & Reaction Condition Tables
Table 1: Optimization of SNAr Reaction Conditions for Pomalidomide Synthesis[3][12]
| Parameter | Primary Amine Linker | Secondary Amine Linker | Rationale |
| Solvent | DMSO | DMSO | DMSO avoids the formation of formylated byproducts that occur when using DMF at high temperatures.[11] |
| Base | DIPEA (3.0 eq) | DIPEA (3.0 eq) | A non-nucleophilic base is required to scavenge the HF produced during the reaction. |
| Temperature | 90-130°C | 90°C (Optimal) | Yields for primary amines increase with temperature. Secondary amines show optimal yields around 90°C.[11] |
| Concentration | 0.2 M | 0.2 M | A standard concentration for efficient reaction kinetics. |
| Reactant Ratio | 1.1 eq of amine | 1.1 eq of amine | A slight excess of the amine ensures complete consumption of the 4-fluorothalidomide. |
| Typical Yield | Low to Moderate (e.g., 14-71%) | High (e.g., 43-81%) | Secondary amines are more nucleophilic and consistently provide higher yields in this SNAr reaction.[3][11] |
Table 2: General Recommended Conditions for NHS Ester Conjugation to Antibodies[4][10][11]
| Parameter | Recommended Range / Value | Rationale |
| pH | 8.3 - 8.5 | Optimal for deprotonation of lysine ε-amino groups while minimizing hydrolysis of the NHS ester. |
| Temperature | Room Temperature (25°C) or 4°C | Room temperature reactions are faster (1-4 hours). 4°C can be used for longer incubations (overnight) to minimize potential protein degradation. |
| Reaction Time | 1 - 4 hours (can be extended overnight at 4°C) | Sufficient time for the reaction to proceed to completion. Monitor progress if possible. |
| Buffer Type | Phosphate, Bicarbonate, HEPES, Borate | These buffers are amine-free and do not compete in the reaction. |
| NHS Ester Solvent | Anhydrous DMSO or DMF | Required to dissolve the often water-insoluble NHS ester before addition to the aqueous protein solution. |
| Molar Excess | 5- to 20-fold molar excess of NHS ester to protein | This is a common starting point. The optimal ratio is empirical and should be determined for each specific protein and desired Degree of Labeling (DOL).[9] |
Experimental Protocols
Protocol 1: General Workflow for Antibody-Pomalidomide Conjugation
Protocol 2: Two-Step SPAAC "Click Chemistry" Conjugation
This protocol first modifies the antibody with a DBCO-NHS ester, then conjugates it to a pomalidomide-azide molecule.
Part A: Antibody Modification with DBCO-NHS Ester [12][14]
-
Antibody Preparation:
-
Perform a buffer exchange for the antibody into an amine-free buffer (e.g., PBS, pH 7.4-8.5). Buffers containing Tris or glycine (B1666218) must be avoided.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
DBCO-NHS Ester Preparation:
-
Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester (or DBCO-PEG-NHS ester) in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution while gently vortexing. The final DMSO concentration should be below 10% to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of DBCO-Antibody:
-
Remove unreacted DBCO-NHS ester using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or dialysis against PBS.
-
Determine the concentration of the purified DBCO-modified antibody using a spectrophotometer at 280 nm.
-
Part B: SPAAC Reaction with Pomalidomide-Azide [5][12]
-
Pomalidomide-Azide Preparation:
-
Prepare a 10 mM stock solution of your pomalidomide-linker-azide in DMSO.
-
-
Click Reaction:
-
To the purified DBCO-modified antibody, add a 2- to 4-fold molar excess of the pomalidomide-azide solution.
-
Incubate the reaction for 16-24 hours at 4°C or 4-8 hours at room temperature. The reaction is slow but highly specific.[12]
-
-
Final Purification:
Protocol 3: Characterization of Drug-to-Antibody Ratio (DAR) by HIC[18][19]
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated pomalidomide molecules, as each addition increases the protein's hydrophobicity.
-
Equipment and Materials:
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified pomalidomide-antibody conjugate onto the column.
-
Elute the ADC species using a linear gradient from high salt (100% A) to low salt (100% B). Unconjugated antibody will elute first, followed by species with DAR=1, DAR=2, etc.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak area for each species (unconjugated, DAR=1, DAR=2, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of Species * Number of Drugs on Species) / 100 Example: DAR = [(%Area DAR0 * 0) + (%Area DAR1 * 1) + (%Area DAR2 * 2) + ...] / 100
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. lifetein.com [lifetein.com]
- 13. benchchem.com [benchchem.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. mdpi.com [mdpi.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
A Comparative Guide to Pomalidomide, Lenalidomide, and Thalidomide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. This technology utilizes heterobifunctional molecules to hijack the cell's natural ubiquitin-proteasome system. A PROTAC consists of a ligand that binds the protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker connecting them.[1] Among the most widely used E3 ligase recruiters are thalidomide (B1683933) and its derivatives, lenalidomide (B1683929) and pomalidomide (B1683931), which engage the Cereblon (CRBN) E3 ligase complex.[2][][4]
This guide provides an objective comparison of thalidomide, lenalidomide, and pomalidomide for their application in PROTACs, supported by quantitative data and detailed experimental protocols to aid researchers in the rational design of next-generation protein degraders.
Mechanism of Action: The PROTAC Catalytic Cycle
PROTACs based on these immunomodulatory drugs (IMiDs) function by inducing the formation of a ternary complex between the target protein and CRBN, which is a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4-CRBN).[2][5] This induced proximity facilitates the transfer of ubiquitin from a charged E2 enzyme to lysine (B10760008) residues on the target protein's surface.[5] The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the target protein.[2][5] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[5]
Caption: The catalytic cycle of a CRBN-based PROTAC.
Quantitative Comparison of CRBN Ligands
The efficacy of a PROTAC is critically dependent on the binding affinity of its E3 ligase ligand. Pomalidomide generally exhibits the highest affinity for CRBN, followed by lenalidomide, and then thalidomide. This stronger binding often translates into more potent protein degradation.
Table 1: Comparative Binding Affinity to Cereblon (CRBN)
| Compound | Dissociation Constant (Kd) | IC50 | Assay Method | Notes |
| Thalidomide | ~250 nM[6][7] | 22.4 nM[8] | Varies (e.g., ITC, TR-FRET) | (S)-enantiomer binds ~10-18 fold more tightly than the (R)-enantiomer.[8][9] |
| Lenalidomide | ~178 nM[6][7] | 8.9 nM[8] | Varies (e.g., ITC, TR-FRET) | Binds more strongly to CRBN than thalidomide.[6][10] |
| Pomalidomide | ~157 nM[6][7][11] | 6.4 nM[8], 1.2 - 3 µM[11] | Varies (e.g., ITC, TR-FRET) | Binds more strongly to CRBN than both thalidomide and lenalidomide.[6][10] |
Note: Reported affinity values can vary significantly based on the specific assay methodology, protein constructs, and experimental conditions used.[12]
Table 2: Representative Degradation Performance of PROTACs
The degradation efficiency of a PROTAC, measured by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation), is influenced by the choice of CRBN ligand, the linker, and the target protein. The following data for BET-targeting PROTACs illustrates general performance trends.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide | BRD4 | Burkitt's Lymphoma | <1 | >90 |
| dBET1 | Thalidomide | BRD4 | RS4;11 | ~4 | >95 |
| Representative Lenalidomide PROTAC | Lenalidomide | BRD4 | Varies | ~10-50 | >90 |
Note: This data is compiled from various sources for illustrative purposes. Direct comparison requires identical experimental conditions. DC50 and Dmax values are highly context-dependent.[13][14][15]
Performance and Application Insights
-
Potency: The higher binding affinity of pomalidomide for CRBN often results in PROTACs with lower DC50 values (higher potency) compared to those derived from lenalidomide or thalidomide.[10] Pomalidomide's superior anti-myeloma effect over lenalidomide is partly attributed to its ability to more strongly induce the degradation of key neosubstrates.[10]
-
Drug-like Properties: A key advantage of using these IMiD-based ligands over other E3 ligase recruiters, such as VHL ligands, is their smaller size and generally better cell permeability, which are favorable drug-like properties.[]
-
Off-Target Effects: An important consideration, particularly for pomalidomide, is the potential for off-target degradation. The pomalidomide moiety in PROTACs can independently induce the degradation of natural CRBN neosubstrates, such as zinc-finger (ZF) transcription factors.[16] This can lead to unintended biological consequences. Research has shown that modifying the linker attachment point on the phthalimide (B116566) ring, for example from the C4 to the C5 position, can significantly reduce these off-target effects while improving on-target potency.[17]
Experimental Protocols
Accurate characterization of PROTAC performance requires robust and reproducible experimental methods. Below are detailed protocols for essential assays.
Protocol 1: Western Blot for DC50 and Dmax Determination
This protocol is used to quantify the dose-dependent degradation of a target protein.[1]
Caption: Experimental workflow for Western Blot analysis.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 16-24 hours).[1]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitors. Scrape the cells and incubate the lysate on ice for 30 minutes.[1]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[18]
-
SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection and Analysis: Wash the membrane and add an ECL chemiluminescent substrate. Capture the signal using an imaging system. Quantify the band intensities using densitometry software.[18]
-
Data Analysis: Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[17][19]
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that protein degradation occurs via the ubiquitin-proteasome system by detecting the poly-ubiquitination of the target protein.[17][20]
Caption: Workflow for immunoprecipitation-based ubiquitination assay.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause degradation (e.g., 5x DC50). Include a vehicle control and a positive control where cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The inhibitor will cause the ubiquitinated protein to accumulate.[17]
-
Cell Lysis: Lyse cells as described in Protocol 1, ensuring the lysis buffer is supplemented with deubiquitinase inhibitors (e.g., PR-619) in addition to protease inhibitors.[17]
-
Immunoprecipitation (IP): Normalize protein concentrations of the lysates. Pre-clear lysates with Protein A/G magnetic beads. Incubate the pre-cleared lysate with a primary antibody specific to the target protein overnight at 4°C to form an antibody-antigen complex.[20]
-
Capture and Wash: Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours to capture the antibody-antigen complex. Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the captured protein from the beads by boiling in Laemmli sample buffer. Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Detection: Probe the Western blot membrane with an antibody that recognizes ubiquitin (e.g., P4D1). A smear or ladder of high-molecular-weight bands in the PROTAC and inhibitor-treated lanes indicates poly-ubiquitination of the target protein.[20]
Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance)
SPR is a biophysical technique used to measure the real-time binding kinetics and affinity of the binary (PROTAC-CRBN, PROTAC-POI) and ternary (POI-PROTAC-CRBN) interactions.[12][]
Caption: General workflow for an SPR-based ternary complex assay.
Methodology:
-
Chip Preparation: Immobilize a high-purity recombinant CRBN-DDB1 complex onto a sensor chip surface using standard amine coupling chemistry.[12]
-
Binary Affinity Measurement:
-
To measure PROTAC-CRBN binding, inject serial dilutions of the PROTAC in running buffer over the CRBN-functionalized surface.
-
To measure PROTAC-POI binding, immobilize the POI and inject the PROTAC as the analyte.
-
-
Ternary Complex Formation: To assess the formation of the POI-PROTAC-CRBN complex, pre-incubate a fixed, saturating concentration of the PROTAC with varying concentrations of the POI. Inject these mixtures over the immobilized CRBN surface. An increase in the binding signal compared to the PROTAC alone indicates ternary complex formation.[]
-
Regeneration: Between each analyte injection, inject a regeneration buffer (e.g., low pH glycine) to dissociate all bound molecules from the chip surface, preparing it for the next cycle.
-
Data Analysis: Fit the resulting sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD). This analysis can also reveal the cooperativity of the ternary complex.
Conclusion
Thalidomide, lenalidomide, and pomalidomide are foundational tools in the development of CRBN-recruiting PROTACs. The choice among them involves a trade-off between potency and potential off-target effects. Pomalidomide's high affinity for CRBN makes it a frequent choice for constructing highly potent degraders, though careful design is required to mitigate off-target degradation of neosubstrates. Lenalidomide offers a balance of good affinity and activity, while thalidomide, though less potent, remains a valuable and historically significant scaffold. A comprehensive understanding of their binding affinities, coupled with rigorous experimental validation using the protocols outlined in this guide, is essential for advancing the design of safe and effective protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Ubiquitination Assay - Profacgen [profacgen.com]
C4 vs. C5 Linker Attachment: A Comparative Guide to Pomalidomide PROTAC Activity
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. For PROTACs employing pomalidomide (B1683931) as a Cereblon (CRBN) E3 ligase recruiter, the point of linker attachment to the pomalidomide scaffold is a crucial design parameter that significantly influences degradation efficacy, selectivity, and off-target effects. This guide provides an objective comparison of linker attachment at the C4 versus the C5 position of the pomalidomide phthalimide (B116566) ring, supported by experimental data, to inform the rational design of next-generation protein degraders.
Executive Summary
Studies comparing pomalidomide-based PROTACs with linkers attached at the C4 and C5 positions of the phthalimide ring have revealed that C5-substituted PROTACs often exhibit superior activity.[1][2] Modifications at the C5 position have been shown to enhance degradation potency and, critically, to mitigate the off-target degradation of certain zinc-finger proteins, a known liability of some pomalidomide-based PROTACs.[2][3] The choice of attachment point can profoundly impact the stability of the ternary complex, a key intermediate for successful protein degradation.[4]
Quantitative Data Comparison
The following tables summarize quantitative data from studies on pomalidomide-based PROTACs, illustrating the impact of the linker attachment point on degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Comparison of Degradation Efficiency for C4- vs. C5-Linked PROTACs Targeting Anaplastic Lymphoma Kinase (ALK)
| Linker Attachment | DC50 (nM) | Dmax (%) | Off-target Zinc Finger Degradation Score* |
| C4-alkyne | 50 | >90 | High |
| C5-alkyne | 10 | >95 | Low |
*Off-target ZF degradation score is a qualitative measure based on high-throughput screening against a panel of ZF domains. "High" indicates significant degradation of multiple ZF proteins, while "Low" indicates minimal to no degradation.[3] This data illustrates that shifting the linker attachment point from C4 to C5 can lead to a significant improvement in on-target potency (a 5-fold decrease in DC50) and a reduction in off-target activity.[3]
Table 2: Comparative Degradation Activity for Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs
| Linker Attachment Position | Relative Degradation Activity |
| C4-substituted Pomalidomide | Lower |
| C5-substituted Pomalidomide | Significantly Higher |
In the context of a Bruton's tyrosine kinase (BTK)-targeting PROTAC, a C5-substituted pomalidomide derivative exhibited significantly higher degradation activity compared to its C4-substituted counterpart.[2]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental evaluation of these PROTACs, the following diagrams are provided.
Caption: General mechanism of pomalidomide-based PROTACs.
The above diagram illustrates the general mechanism of action for a pomalidomide-based PROTAC, which is independent of the C4 or C5 linker attachment point. The PROTAC simultaneously binds to the target protein of interest (POI) and the Cereblon (CRBN) E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
Caption: Typical experimental workflow for PROTAC evaluation.
This diagram outlines the typical experimental workflow for the preclinical evaluation of novel pomalidomide-based PROTACs, comparing C4 and C5 analogs.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance.
Western Blotting for DC50 and Dmax Determination
Objective: To quantify the dose-dependent degradation of the target protein and determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Materials:
-
Cell line expressing the target protein
-
C4- and C5-linked pomalidomide PROTACs
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the C4- and C5-linked PROTACs for a specified time (e.g., 18-24 hours).
-
Wash the cells with PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
NanoBRET™ Ternary Complex Formation Assay
Objective: To quantify the formation of the ternary complex between the target protein, the PROTAC, and CRBN in live cells.
Materials:
-
Cells co-expressing the target protein fused to NanoLuc® luciferase and CRBN fused to HaloTag®
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
C4- and C5-linked pomalidomide PROTACs
Procedure:
-
Seed the engineered cells in a white-bottom 96-well plate.
-
Treat the cells with the HaloTag® NanoBRET™ 618 Ligand and the PROTACs at various concentrations.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the luminescence at 460 nm (donor emission) and 618 nm (acceptor emission) using a plate reader.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to assess ternary complex formation.
Conclusion
The choice of linker attachment point on the pomalidomide scaffold is a critical consideration in PROTAC design. Experimental evidence consistently suggests that C5-functionalization offers significant advantages over C4-functionalization, including enhanced degradation potency and a more favorable off-target profile. Researchers are encouraged to synthesize and evaluate both C4 and C5 analogs of their pomalidomide-based PROTACs to empirically determine the optimal attachment point for their specific target of interest. The experimental protocols provided in this guide offer a robust framework for such comparative evaluations.
References
A Comparative Guide to the Validation of Pomalidomide PROTAC-Induced Degradation by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry with other common techniques for validating the degradation of target proteins induced by pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). We will delve into the experimental data, detailed protocols, and visual workflows to equip researchers with the knowledge to select the most appropriate validation strategies for their drug discovery efforts.
Pomalidomide-based PROTACs are a class of small molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They achieve this by binding to both the target protein and the Cereblon (CRBN) E3 ubiquitin ligase, bringing them into close proximity. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2] A critical aspect of developing these novel therapeutics is the rigorous validation of on-target degradation and the assessment of off-target effects. Mass spectrometry has emerged as a gold-standard for this purpose, offering a global and unbiased view of the proteome.[1][3]
Comparison of Validation Methodologies
While mass spectrometry provides a comprehensive proteome-wide analysis, other methods such as Western blotting and the dTAG system offer complementary approaches for validating PROTAC-induced degradation. The choice of method often depends on the specific experimental question, throughput requirements, and available resources.
| Method | Description | Advantages | Disadvantages |
| Quantitative Mass Spectrometry (TMT-based) | Unbiased, proteome-wide quantification of changes in protein abundance following PROTAC treatment.[3] | Comprehensive, identifies both on-target and off-target effects, high-throughput.[3] | Requires specialized equipment and expertise, data analysis can be complex.[3] |
| Western Blot | Antibody-based detection and quantification of a specific target protein. | Relatively simple and inexpensive, widely available.[3] | Low-throughput, dependent on antibody quality, semi-quantitative.[3] |
| dTAG System | A chemical biology platform that uses a heterobifunctional degrader to target a protein of interest fused with a "degradation tag" (dTAG).[4][5][6] | Allows for rapid and highly selective degradation of virtually any protein of interest without the need to develop a specific PROTAC for each target.[7] | Requires genetic modification of the target protein to include the dTAG.[3] |
Quantitative Data Summary
The efficacy of a PROTAC is typically determined by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables present representative data for pomalidomide-based PROTACs, highlighting the importance of linker position on potency and off-target effects.
Table 1: Performance of C4- vs. C5-Substituted Pomalidomide (B1683931) PROTACs Targeting ALK
| PROTAC | Target Protein | Cell Line | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target Zinc Finger Degradation Score* |
| MS4078 (C4-alkyne) | ALK | SU-DHL-1 | ~50 | >90 | High |
| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 | Low |
*Off-target ZF degradation score is a qualitative measure based on high-throughput screening against a panel of ZF domains. "High" indicates significant degradation of multiple ZF proteins, while "Low" indicates minimal to no degradation.[2] This data demonstrates that modifying the linker attachment point from the C4 to the C5 position on the pomalidomide scaffold can significantly enhance on-target potency and reduce off-target degradation of zinc-finger proteins.[2]
Table 2: Degradation of PI3K and mTOR by a Pomalidomide-based Dual-Targeting PROTAC (GP262)
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| p110α (PI3K) | MDA-MB-231 | 227.4 | 71.3 |
| p110γ (PI3K) | MDA-MB-231 | 42.23 | 88.6 |
| mTOR | MDA-MB-231 | 45.4 | 74.9 |
This data showcases the ability of pomalidomide-based PROTACs to effectively degrade multiple targets simultaneously.[8]
Experimental Protocols
Quantitative Mass Spectrometry (TMT-based)
This protocol provides a global view of protein degradation to identify on- and off-target effects.[3]
-
Cell Culture and PROTAC Treatment: Culture cells to 70-80% confluency. Treat cells with the pomalidomide-based PROTAC at various concentrations and time points. Include a DMSO-treated control. Harvest and wash cells with ice-cold PBS.
-
Protein Extraction and Digestion: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay. Reduce disulfide bonds with DTT and alkylate with iodoacetamide. Digest proteins into peptides using trypsin overnight.
-
TMT Labeling: Label the peptide digests from each experimental condition with a specific Tandem Mass Tag (TMT) isobaric tag.
-
LC-MS/MS Analysis: Combine the TMT-labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.[3]
Western Blotting for DC50 and Dmax Determination
This protocol is used to quantify the dose-dependent degradation of a specific target protein.[2]
-
Cell Seeding and Treatment: Seed cells in a multi-well plate. The following day, treat the cells with a serial dilution of the pomalidomide PROTAC. Include vehicle and negative controls.
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer. Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using a chemiluminescence imager. Quantify band intensities and normalize to a loading control. Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.[2]
dTAG System for Target Validation
This protocol provides a general workflow for using the dTAG system.[7]
-
Generation of dTAG Fusion Protein Cell Line: Genetically fuse the dTAG (e.g., FKBP12F36V) to the protein of interest using CRISPR/Cas9 or lentiviral transduction.
-
dTAG Degrader Treatment: Treat the engineered cells with the corresponding dTAG degrader (e.g., dTAG-13 for CRBN recruitment) at various concentrations and for different durations.
-
Validation of Degradation: Assess the degradation of the dTAG-fusion protein using Western blotting or mass spectrometry as described in the protocols above.
Mandatory Visualizations
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] The dTAG system for immediate and target-specific protein degradation | Semantic Scholar [semanticscholar.org]
- 5. The dTAG system for immediate and target-specific protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. pubs.acs.org [pubs.acs.org]
Pomalidomide PROTACs: A Comparative Analysis of Alkyl vs. PEG Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Pomalidomide (B1683931), a potent recruiter of the E3 ubiquitin ligase Cereblon (CRBN), is a frequently utilized component in PROTAC design. The linker connecting pomalidomide to a target protein ligand is a critical determinant of the resulting PROTAC's efficacy, selectivity, and physicochemical properties. This guide provides a comparative analysis of two commonly employed linker types: alkyl chains and polyethylene (B3416737) glycol (PEG) chains, in the context of pomalidomide-based PROTACs, supported by experimental data.
The Influence of Linker Composition on PROTAC Performance
The choice between an alkyl and a PEG linker significantly impacts the properties of a pomalidomide-based PROTAC. Hydrophobic alkyl linkers may enhance cell membrane permeability, while hydrophilic PEG linkers can improve aqueous solubility.[1] The optimal linker is target-dependent and often requires empirical determination through the synthesis and evaluation of a library of PROTACs with varying linker compositions and lengths.[2]
Data Presentation: Comparative Performance of Pomalidomide PROTACs
The following tables summarize quantitative data from studies on pomalidomide-based PROTACs, illustrating the impact of linker composition on degradation potency (DC50) and maximal degradation (Dmax).
Case Study 1: Bruton's Tyrosine Kinase (BTK) Degraders
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| MT-802 | PEG-based | 8 | C5 | ~9 | >99 | Namalwa |
| MT-809 | PEG-based | 12 | C5 | ~12 | >99 | Namalwa |
| Compound A | PEG-based | 8 | C4 | Inactive | - | Namalwa |
| Data synthesized from published literature.[1] |
Key Observation: For BTK-targeting PROTACs, the attachment point of the linker to pomalidomide is crucial. A C5 attachment with PEG linkers of both 8 and 12 atoms resulted in highly potent degraders.[1]
Case Study 2: Epidermal Growth Factor Receptor (EGFR) Degraders
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 15 | Alkyl-ether | 43.4 | >90 | A549 |
| Compound 16 | Alkyl-ether | 32.9 | 96 | A549 |
| Data extracted from a study by Meng et al.[1] |
Key Observation: Subtle modifications in the alkyl-ether linker structure can lead to noticeable differences in degradation potency for EGFR-targeting PROTACs, with Compound 16 showing improved DC50 and Dmax values compared to Compound 15.[1]
Case Study 3: Bromodomain and Extra-Terminal (BET) Protein BRD4 Degraders
| PROTAC | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | Pomalidomide | PEG linker | BRD4 | <1 | >95 | RS4;11 |
| Compound 21 | Pomalidomide | Alkyl linker | BRD4 | Not Reported | >75 at 1µM | THP-1 |
| Data compiled from different studies.[3] |
Key Observation: Both PEG and alkyl linkers can be utilized to generate potent BRD4 degraders, though direct comparison is challenging due to different experimental setups. ARV-825 with a PEG linker demonstrates sub-nanomolar DC50.[3]
Experimental Protocols
The evaluation of pomalidomide-based PROTACs involves a series of key experiments to determine their binding, ternary complex formation, and degradation efficacy.
Protocol 1: Western Blot for Determination of DC50 and Dmax
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase during treatment.
-
Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of the PROTAC in complete growth medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.
-
Remove the old medium and add the medium containing different concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
5. Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the protein bands using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of target protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay
Several biophysical techniques can be employed to characterize the formation of the Target Protein-PROTAC-E3 Ligase ternary complex, such as Surface Plasmon Resonance (SPR) or AlphaLISA.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
A Head-to-Head Comparison of Pomalidomide-Based PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins. These heterobifunctional molecules act as a bridge, connecting a target protein to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system.
Pomalidomide (B1683931), an analogue of thalidomide, is a widely utilized E3 ligase ligand in PROTAC design.[1] It effectively recruits the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1 E3 ligase complex.[1] The choice of the target protein binder ("warhead"), the linker connecting the two ends, and the specific E3 ligase ligand all critically influence a PROTAC's efficacy, selectivity, and pharmacological properties.[2] Pomalidomide is often preferred over its predecessor, thalidomide, as it generally exhibits a stronger binding affinity for CRBN, which can lead to more efficient formation of the ternary complex and more potent protein degradation.[1][3]
This guide provides an objective, data-driven comparison of various pomalidomide-based PROTACs developed to degrade different therapeutically relevant protein targets.
General Mechanism of Action
The fundamental action of a pomalidomide-based PROTAC is to induce proximity between the target protein and the CRBN E3 ligase. This process involves the formation of a ternary complex, which is the crucial step for subsequent ubiquitination and degradation.[2] The PROTAC molecule itself acts catalytically, being released after the target protein is ubiquitinated, allowing it to induce the degradation of multiple target protein molecules.[4]
Quantitative Performance Comparison of Pomalidomide-Based PROTACs
The efficacy of PROTACs is primarily assessed by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of several notable pomalidomide-based PROTACs against key cancer targets like Bruton's tyrosine kinase (BTK), bromodomain-containing protein 4 (BRD4), and cyclin-dependent kinases (CDKs).
| PROTAC | Target Protein | Target Ligand (Warhead) | Cell Line | Degradation Potency (DC50) | Maximal Degradation (Dmax) | Anti-proliferative Activity (IC50) | Key Findings & Reference(s) |
| ARV-825 | BRD4 | OTX015 | KMS11 (Multiple Myeloma) | <1 nM | >95% | 9 nM | Demonstrates potent degradation of BRD4 and downregulation of c-MYC.[5] |
| RC-1 | BTK | Reversible Covalent Ibrutinib Analogue | MOLM-14 (Leukemia) | 6.6 nM | >90% | Not Reported | A reversible covalent PROTAC that potently degrades BTK; more effective than its non-covalent or irreversible counterparts in this study.[6][7] |
| RNC-1 | BTK | Reversible Non-covalent Ibrutinib Analogue | MOLM-14 (Leukemia) | >200 nM | ~20% at 200 nM | Not Reported | The non-covalent version is significantly less effective at inducing BTK degradation compared to the covalent versions.[6][8] |
| IRC-1 | BTK | Irreversible Covalent (Ibrutinib) | MOLM-14 (Leukemia) | ~40 nM | ~70% at 200 nM | Not Reported | The irreversible covalent PROTAC is less potent than the reversible covalent version (RC-1).[6][8] |
| CP-10 | CDK6 / CDK4 | Palbociclib | MM.1S (Multiple Myeloma) | CDK6: ~10 nMCDK4: ~700 nM | CDK6: >90% | ~100 nM | Shows potent and preferential degradation of CDK6 over the highly homologous CDK4.[9] |
| ZQ-23 | HDAC8 | HDAC6/8 dual inhibitor | A549 (Lung Cancer) | 147 nM | 93% | Not Reported | Achieves significant and selective degradation of HDAC8 with no effect on HDAC1 and HDAC3.[10] |
| Compound 16 | EGFR | Quinoxaline derivative | HCT-116 (Colon Cancer) | Not explicitly stated, but Dmax reported | 96% at 72h | 1.86 µM | Effectively degrades both wild-type and mutant EGFR (T790M) through the ubiquitin-proteasome pathway.[11] |
Note: Data is compiled from different studies, and experimental conditions may vary. Direct comparison should be made with caution.
Key Experimental Methodologies
Accurate and reproducible data are the bedrock of drug development. Below are detailed protocols for key experiments used to characterize and compare pomalidomide-based PROTACs.
Western Blotting for Protein Degradation (DC50/Dmax Determination)
This is the most common method to directly visualize and quantify the degradation of a target protein.
-
Principle: Cells are treated with varying concentrations of a PROTAC for a defined period. Cell lysates are then prepared, and proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Protocol Outline:
-
Cell Culture and Treatment: Plate cells (e.g., MOLM-14, KMS11) at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (commonly 18-24 hours).[12]
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against the target protein (e.g., anti-BRD4, anti-BTK) and a loading control antibody overnight at 4°C.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Plot the normalized intensity against the PROTAC concentration and fit the curve using a sigmoidal dose-response equation to calculate DC50 and Dmax values.
-
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[2]
-
Principle: AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a bead-based immunoassay that measures the proximity of two molecules. Donor and acceptor beads are coated with molecules (e.g., antibodies, tags) that recognize the target protein and the E3 ligase, respectively. In the presence of a PROTAC that bridges the two, the beads are brought into close proximity, resulting in a chemiluminescent signal upon laser excitation.
-
Protocol Outline:
-
Reagent Preparation: Prepare purified recombinant target protein (e.g., His-tagged BRD4) and E3 ligase complex (e.g., GST-tagged DDB1/CRBN).
-
Assay Setup: In a 384-well plate, add the PROTAC at various concentrations.
-
Complex Formation: Add the target protein and E3 ligase complex to the wells and incubate to allow the ternary complex to form.
-
Bead Addition: Add anti-His acceptor beads and anti-GST donor beads. Incubate in the dark.
-
Signal Reading: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed, which is characteristic of the "hook effect" in PROTACs.
-
Cell Viability Assay
This assay measures the functional consequence of degrading a target protein, which is often a reduction in cancer cell proliferation or viability.
-
Principle: Assays like CellTiter-Glo® measure the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in ATP corresponds to a decrease in cell viability.
-
Protocol Outline:
-
Cell Plating and Treatment: Plate cells in a 96-well opaque plate and treat with a serial dilution of the PROTAC for an extended period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Signal Reading: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated control cells and plot cell viability against PROTAC concentration. Calculate the IC50 or GI50 value from the dose-response curve.
-
Impact on Signaling Pathways: The BRD4-cMYC Axis
Degrading a target protein can have profound effects on downstream signaling. BRD4 is a key transcriptional regulator, and its degradation by PROTACs like ARV-825 leads to the suppression of oncogenes, most notably c-MYC.[5][13] This is a primary mechanism of their anti-cancer activity in malignancies like Burkitt's lymphoma.[14]
Discussion and Future Outlook
The head-to-head comparison reveals critical principles in PROTAC design. The choice of warhead and its binding modality (covalent vs. non-covalent) can dramatically impact degradation potency, as seen in the BTK degrader series.[6] Furthermore, linker composition and length are crucial for establishing a productive ternary complex, often requiring extensive optimization.[15]
A significant challenge for pomalidomide-based PROTACs is the potential for off-target degradation of endogenous zinc-finger (ZF) transcription factors, an effect mediated by the pomalidomide moiety itself.[16] Strategic functionalization of the pomalidomide core, particularly at the C5 position of the phthalimide (B116566) ring, has been shown to mitigate these off-target effects by sterically hindering interactions with unintended neosubstrates.[3][16][17]
As the field advances, the development of novel E3 ligase recruiters and a deeper understanding of the "rules" governing ternary complex formation will enable the design of more potent, selective, and safer pomalidomide-based PROTACs. These efforts are paving the way for the next generation of therapeutics capable of targeting proteins previously considered "undruggable."
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Potent and Preferential Degradation of CDK6 via PROteolysis TArgeting Chimera Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Degradation Efficiency of Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to assess the degradation efficiency of Proteolysis Targeting Chimeras (PROTACs) synthesized using Pomalidomide (B1683931) 4'-alkylC4-acid. It offers a framework for comparing the performance of these next-generation degraders against established alternatives, supported by detailed experimental protocols and data presentation standards.
Introduction to Pomalidomide-Based Targeted Protein Degradation
Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. This is often achieved through heterobifunctional molecules called PROTACs, which act as a bridge between a target protein and an E3 ubiquitin ligase.
Pomalidomide is a well-established immunomodulatory drug that functions as a "molecular glue" by binding to the Cereblon (CRBN) E3 ubiquitin ligase, inducing the degradation of neo-substrates such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] Pomalidomide 4'-alkylC4-acid is not a standalone degrader but a crucial building block for PROTAC synthesis. It comprises the Pomalidomide moiety for CRBN recruitment, attached to a C4 alkyl linker with a terminal acid group, ready for conjugation to a ligand that binds to a specific protein of interest (POI). The resulting PROTAC (herein referred to as PROTAC-X) can then specifically target that POI for degradation.
Mechanism of Action of a Pomalidomide-Based PROTAC
A PROTAC synthesized from this compound mediates the degradation of a target protein by forming a ternary complex with the POI and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in another degradation cycle.
Performance Comparison
The efficacy of a degrader is primarily quantified by two parameters:
-
DC50 : The concentration of the degrader that results in 50% degradation of the target protein.
-
Dmax : The maximum percentage of protein degradation achieved.
Below is a comparison of Pomalidomide's intrinsic activity with the performance of a well-characterized PROTAC, ARV-110, and the projected performance of a hypothetical, potent PROTAC-X synthesized using this compound.
| Degrader | E3 Ligase Recruiter | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide | Pomalidomide | Aiolos (IKZF3) | 8.7 | >95 | [2] |
| PROTAC-X (Hypothetical) | This compound | Protein of Interest | ~1 - 10 | >90 | - |
| ARV-110 | PROTAC E3 Ligand | Androgen Receptor (AR) | ~1 | >90 | [3][4][5][6][7] |
Note: The performance of PROTAC-X is hypothetical and will depend on the specific target ligand and linker configuration.
Experimental Protocols
Accurate assessment of degradation efficiency relies on robust and well-documented experimental protocols. The following sections detail standard methods for quantifying protein degradation.
Western Blot for DC50 and Dmax Determination
Western blotting is a widely used technique to quantify the relative amount of a specific protein in a complex mixture.
Objective: To determine the dose-dependent degradation of a target protein and calculate the DC50 and Dmax values.
Materials:
-
Cell line expressing the protein of interest (POI)
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate. Once attached, treat with a serial dilution of the PROTAC for a fixed duration (e.g., 18-24 hours). Include a vehicle-only control.
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody for the POI and the loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control using densitometry software.
-
Normalize the POI signal to the loading control signal for each lane.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Mass Spectrometry-Based Proteomics for Selectivity Profiling
Mass spectrometry (MS) offers a global and unbiased view of protein abundance changes, making it ideal for assessing the selectivity of a degrader.
Objective: To identify on-target and potential off-target proteins degraded by the PROTAC.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a fixed concentration (e.g., 5-10x DC50) and a vehicle control for a set time.
-
Protein Extraction and Digestion: Lyse the cells, extract total protein, and digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative comparison, peptides from different samples can be labeled with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis:
-
Identify peptides and their corresponding proteins using a database search algorithm.
-
Quantify the relative abundance of each protein across the different treatment conditions.
-
Generate a "volcano plot" (fold change vs. p-value) to identify proteins with statistically significant changes in abundance. The intended target should be among the most significantly downregulated proteins.
-
References
- 1. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer [beta.m3india.in]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. arvinasmedical.com [arvinasmedical.com]
- 7. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
A Comparative Guide to Quality Control and Purity Analysis of Pomalidomide 4'-alkylC4-acid
For researchers, scientists, and drug development professionals engaged in the synthesis and application of targeted protein degraders, ensuring the quality and purity of key building blocks is paramount. Pomalidomide (B1683931) 4'-alkylC4-acid, a functionalized cereblon ligand, is a critical component in the assembly of Proteolysis Targeting Chimeras (PROTACs). Its purity directly impacts the synthesis, biological activity, and ultimately the therapeutic efficacy of the final PROTAC molecule. This guide provides a comprehensive comparison of analytical methods for the quality control and purity analysis of Pomalidomide 4'-alkylC4-acid, complete with experimental protocols and supporting data.
Introduction to Pomalidomide and its Functionalized Analogs
Pomalidomide is a second-generation immunomodulatory agent (IMiD) derived from thalidomide.[1][2][3] It exerts its biological effects by binding to the E3 ubiquitin ligase cereblon, thereby inducing the degradation of specific target proteins.[4][5] The 4'-alkylC4-acid functionalization provides a linker with a terminal carboxylic acid, enabling its conjugation to a target protein ligand to form a PROTAC.[6][7][8] Given its role as a foundational piece in PROTAC development, rigorous quality control is essential to verify its identity, purity, and stability.
Comparative Analysis of Quality Control Methods
The quality control of this compound involves a multi-faceted approach to confirm its chemical structure and assess its purity. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Method | Principle | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. | - High resolution and sensitivity. - Quantitative accuracy and precision. - Well-established and robust methods available.[1][9][10][11] | - Does not provide structural information on its own. - Requires reference standards for identification and quantification. | - Purity assessment and quantification of the main component. - Detection and quantification of process-related impurities and degradation products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | - Provides molecular weight information, aiding in impurity identification.[12][13][14][15] - High sensitivity and specificity. - Can analyze complex mixtures. | - Quantitative accuracy can be lower than HPLC-UV without appropriate internal standards.[16] - Matrix effects can interfere with ionization. | - Identification of unknown impurities and degradation products. - Confirmation of molecular weight. - Stability studies and forced degradation analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | - Provides unambiguous structural elucidation.[17][18][19][20] - Can be used for quantitative analysis (qNMR). - Non-destructive technique. | - Lower sensitivity compared to HPLC and LC-MS. - Requires higher sample concentrations. - Complex spectra can be challenging to interpret. | - Structural confirmation of the final product. - Characterization of impurities and degradation products. - Assessment of isomeric purity. |
Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a general method for determining the purity of this compound using RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][10]
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., DMSO, or a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Impurity Identification by LC-MS
This protocol describes a method for identifying potential impurities and degradation products using LC-MS.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound sample (from purity analysis or forced degradation studies)
Procedure:
-
LC Conditions:
-
Use the same mobile phases and a similar gradient as in the HPLC protocol, adjusting the flow rate for the smaller column diameter (e.g., 0.3 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow: As per instrument recommendations.
-
Mass Range: m/z 100-1000.
-
-
Data Analysis:
-
Extract the mass spectra for each chromatographic peak.
-
Determine the molecular weights of the parent compound and any detected impurities.
-
Propose potential structures for the impurities based on their mass-to-charge ratios and knowledge of the synthetic route and potential degradation pathways.[12]
-
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
This protocol provides a general procedure for confirming the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆).
-
This compound sample (high purity).
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆ in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum according to standard instrument procedures.
-
Typically, 16-64 scans are sufficient.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals and assign the chemical shifts to the corresponding protons in the structure of this compound.
-
The expected signals should correspond to the aromatic protons of the phthalimide (B116566) ring, the protons of the glutarimide (B196013) ring, and the aliphatic protons of the alkylC4-acid linker.
-
Forced Degradation Studies
To ensure the stability-indicating nature of the analytical methods, forced degradation studies are crucial.[21][22][23][24] These studies involve subjecting the this compound to harsh conditions to intentionally induce degradation. Pomalidomide has been shown to be labile to acidic, alkaline, oxidative, and thermal stress.[12]
Summary of Forced Degradation Conditions:
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 24-48 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 2-8 hours at room temperature |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | 105°C | 48 hours |
| Photolytic Degradation | UV light (254 nm) and visible light | 24-48 hours |
The degraded samples are then analyzed by HPLC and LC-MS to identify and characterize the degradation products, ensuring the analytical method can separate them from the parent compound.
Visualizing the Quality Control Workflow
The following diagrams illustrate the logical flow of the quality control process for this compound.
Caption: Quality Control Workflow for this compound.
Caption: Potential Degradation Pathways of this compound.
Conclusion
A robust quality control strategy is indispensable for ensuring the reliability and reproducibility of research involving this compound. By employing a combination of HPLC for purity assessment, LC-MS for impurity identification, and NMR for structural confirmation, researchers can have high confidence in the quality of this critical PROTAC building block. Furthermore, conducting forced degradation studies is essential for developing stability-indicating methods that can effectively monitor the integrity of the compound over time and under various stress conditions. The protocols and comparative data presented in this guide provide a solid foundation for establishing a comprehensive quality control program for this compound and its analogs.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Pomalidomide | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound | CAS 2225940-48-5 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 7. Pomalidomide 4'-alkylC5-acid | CAS 2225940-49-6 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 8. Pomalidomide 4'-alkylC3-acid | CAS 2225940-47-4 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 9. A Sensitive and Robust HPLC Assay with Fluorescence Detection for the Quantification of Pomalidomide in Human Plasma for Pharmacokinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyjournal.in [pharmacyjournal.in]
- 11. researchgate.net [researchgate.net]
- 12. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon -Journal of the Korean Magnetic Resonance Society | 학회 [koreascience.kr]
- 18. Pomalidomide(19171-19-8) 1H NMR [m.chemicalbook.com]
- 19. biorxiv.org [biorxiv.org]
- 20. NMR spectroscopy as a characterization tool enabling biologics formulation development. | Semantic Scholar [semanticscholar.org]
- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. longdom.org [longdom.org]
- 23. biomedres.us [biomedres.us]
- 24. biotech-asia.org [biotech-asia.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Pomalidomide 4'-alkylC4-acid
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of Pomalidomide (B1683931) 4'-alkylC4-acid, a potent derivative of pomalidomide used in targeted protein degradation research. As a thalidomide (B1683933) analog, this compound is classified as a cytotoxic and teratogenic agent, necessitating stringent handling and disposal protocols to ensure the safety of researchers and the environment. Adherence to these procedures is critical to mitigate risks associated with this hazardous chemical.
I. Immediate Safety and Handling Precautions
All handling of Pomalidomide 4'-alkylC4-acid, including weighing, reconstitution, and disposal, must be conducted within a certified chemical fume hood or a containment isolator to prevent inhalation of aerosolized particles.[1][2] Personnel must wear appropriate Personal Protective Equipment (PPE) at all times.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves.[1] | Provides a robust barrier against skin contact and protects in case of a breach. |
| Eye Protection | Chemical splash goggles and a full-face shield.[1] | Protects against splashes and aerosols. |
| Body Protection | Disposable, solid-front, back-closing chemotherapy gown with long sleeves and elastic or knit cuffs.[1] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher), especially when handling powder.[1] | Protects against inhalation of the potent compound. |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[1] | Prevents contamination of footwear and transfer of the compound to other areas. |
II. Waste Segregation and Containment
Proper segregation of waste contaminated with this compound is the foundational step in its safe disposal. All waste streams must be treated as hazardous cytotoxic waste and must not be mixed with general laboratory or biohazardous waste.[3][4]
Table 2: Waste Categorization and Container Requirements
| Waste Type | Container Specification | Labeling Requirement |
| Solid Waste (Non-Sharps) (e.g., contaminated gloves, gowns, bench paper, pipette tips) | Leak-proof, puncture-resistant container with a secure lid.[3] Often designated by a specific color, such as purple or red, depending on institutional and local regulations.[4][5] The container should be lined with a thick, clear plastic bag.[3] | "Cytotoxic Waste" or "Chemotherapy Waste"[3] "Hazardous Drug Waste" Appropriate hazard symbols. Name of the compound (this compound). Laboratory and Principal Investigator contact information. |
| Sharps Waste (e.g., contaminated needles, syringes, glass vials, Pasteur pipettes) | Puncture-proof sharps container, clearly designated for cytotoxic waste.[3][4] These are often color-coded (e.g., red or purple-lidded) to distinguish them from other sharps containers.[4][5] | "Cytotoxic Sharps"[3] A cytotoxic sticker must be placed on the container.[3] Biohazard symbol may also be required by local regulations.[3] |
| Liquid Waste (e.g., unused stock solutions, contaminated buffers) | Leak-proof, shatter-proof, and chemically compatible container with a secure screw cap.[6] The container must be clearly designated for hazardous chemical waste. | "Hazardous Waste" "Cytotoxic Chemical Waste" Full chemical name: this compound. Approximate concentration and volume. All other chemical constituents in the solution. Appropriate hazard symbols (e.g., toxic). |
III. Step-by-Step Disposal Protocol
The following workflow outlines the procedural steps for the disposal of waste contaminated with this compound. This process should be incorporated into the laboratory's standard operating procedures (SOPs).
IV. Decontamination and Spill Management
A. Routine Surface Decontamination:
-
Initial Cleaning: At the end of each work session, decontaminate all surfaces within the chemical fume hood.[5] This should be done using a detergent solution (e.g., soap and water) to physically remove any residue.[6]
-
Rinsing: Following the detergent wash, thoroughly rinse the surfaces with clean water.[5]
-
Disinfection (if required): If working in a biological safety cabinet, follow the cleaning and rinsing steps with a 70% isopropyl alcohol wipe-down for disinfection.
-
Waste Disposal: All cleaning materials (wipes, pads) must be disposed of as solid cytotoxic waste.[4]
B. Spill Management:
In the event of a spill, the area should be immediately secured and evacuated except for personnel trained in hazardous spill response.
-
Containment: Cover liquid spills with absorbent pads; for solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
PPE: Personnel cleaning the spill must wear the full PPE outlined in Table 1, including respiratory protection.
-
Cleaning: Clean the spill area starting from the outer edge and working inwards. Use a detergent solution followed by a clean water rinse.[7]
-
Disposal: All materials used for spill cleanup must be placed in a sealed bag and disposed of as cytotoxic waste.
-
Reporting: Report the spill to the laboratory supervisor and institutional Environmental Health and Safety (EHS) office immediately.
V. Final Disposal Logistics
All segregated and properly labeled cytotoxic waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2] This typically involves:
-
Temporary Storage: Storing the sealed containers in a designated, secure hazardous waste accumulation area.
-
Professional Collection: Arranging for collection by a licensed hazardous waste disposal company.[2]
-
Ultimate Destruction: The most thorough method for deactivating cytotoxic drugs is incineration at a regulated facility.[4]
Under no circumstances should this compound or its contaminated waste be disposed of down the drain or in the regular trash.[8] By adhering to these stringent procedures, researchers can safely manage this compound from bench to disposal, ensuring a secure laboratory environment and protecting the broader community.
References
- 1. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. gerpac.eu [gerpac.eu]
- 3. qualia-bio.com [qualia-bio.com]
- 4. stericycle.com [stericycle.com]
- 5. web.uri.edu [web.uri.edu]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwyo.edu [uwyo.edu]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
